4-Bromo-2,5-dichloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWPWIYBRGEYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657722 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184917-16-5 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2,5-dichloropyridine CAS number and properties
An In-Depth Technical Guide to 4-Bromo-2,5-dichloropyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal and agricultural chemistry, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities. Among these, this compound stands out as a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, discusses logical synthesis strategies, explores its applications in research and drug development, and outlines essential safety protocols.
Chemical Identity and Core Properties
This compound is a polysubstituted pyridine ring, a structural motif prevalent in numerous biologically active compounds. The strategic placement of two chlorine atoms and one bromine atom on the pyridine core imparts distinct reactivity to each position, making it a highly valuable synthon for introducing this scaffold into larger molecules.
The definitive identifier for this compound is its CAS Registry Number.
CAS Number : 1184917-16-5[1][2][3][4][5]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrCl₂N | [1][2] |
| Molecular Weight | 226.89 g/mol | [1][3] |
| Appearance | White solid | [2] |
| Boiling Point | 254 °C | [1][2][4] |
| Flash Point | 108 °C | [1][2][4] |
| Density | 1.848 g/cm³ | [1][2][4] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Molecular Structure and Reactivity Analysis
The reactivity of this compound is governed by the electronic effects of the halogen substituents and the nitrogen atom within the pyridine ring. The nitrogen atom and the chlorine atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution. The bromine atom at the 4-position is a key functional handle for metal-catalyzed cross-coupling reactions.
Caption: Structure and primary reactive sites of this compound.
The differing reactivity of the C-Br and C-Cl bonds is particularly advantageous. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the chloro groups intact for subsequent transformations. The chlorine atoms, particularly at the 2-position, are activated towards nucleophilic substitution. This hierarchical reactivity allows for a stepwise and controlled elaboration of the pyridine core.
Synthesis Strategies
While specific, detailed synthetic procedures for this compound are not extensively published in the provided context, a logical and common approach can be inferred from the synthesis of related polysubstituted pyridines, such as 5-Bromo-2,4-dichloropyridine.[6][7] A plausible synthetic pathway involves the diazotization of an amino-dichloropyridine precursor followed by a Sandmeyer-type reaction.
Conceptual Protocol: Diazotization and Bromination
This protocol is a generalized representation based on established chemical principles for synthesizing similar halogenated pyridines.[6][7]
Objective: To synthesize this compound from 4-Amino-2,5-dichloropyridine.
Step 1: Diazotization of the Amine
-
Cool a solution of concentrated hydrobromic acid to below 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add 4-Amino-2,5-dichloropyridine to the cold acid with vigorous stirring to form the corresponding ammonium salt slurry.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the amine slurry, maintaining the temperature strictly between -5 °C and 0 °C. The formation of the diazonium salt is observed. The reaction is typically monitored for completion by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).
Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The use of hydrobromic acid provides the bromide counter-ion for the subsequent step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution is expected.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion, a reliable and high-yielding transformation.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is alkaline.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product of high purity.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility stems from its status as a versatile building block, allowing for the introduction of the dichloro-bromopyridinyl moiety into target molecules.
-
Pharmaceutical Synthesis : Halogenated pyridines are core components of many active pharmaceutical ingredients (APIs). They are found in drugs targeting a wide range of diseases, including cancer, inflammatory conditions, and viral infections.[8] The specific substitution pattern of this compound allows medicinal chemists to explore structure-activity relationships by selectively modifying the 2-, 4-, and 5-positions of the pyridine ring.
-
Agrochemical Development : Similar to pharmaceuticals, the pyridine scaffold is crucial for modern pesticides and herbicides. The molecule's reactivity allows for the creation of new agrochemicals with improved efficacy and environmental profiles.
-
Cross-Coupling Reactions : The C4-Br bond is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is a foundational strategy for building molecular complexity.
-
Nucleophilic Substitution : The chlorine atoms can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward method to attach different functional groups to the pyridine ring.
Safety and Handling
As with any halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact CAS number was not fully detailed in the search results, general precautions for related toxic and irritant chemicals should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Exposure Routes : This compound is likely harmful if swallowed, inhaled, or in contact with skin.[10][11] It may cause skin and serious eye irritation.[10]
-
First Aid : In case of contact, wash the affected skin area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention if symptoms persist or in case of ingestion.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
Note : Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research. Its well-defined structure, characterized by the CAS number 1184917-16-5, and the hierarchical reactivity of its halogen substituents make it an ideal building block for complex organic synthesis. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for researchers and scientists aiming to leverage its potential in the development of novel, high-value molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound - CAS:1184917-16-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2,5-dichloropyridine for Researchers and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine in Modern Synthesis
4-Bromo-2,5-dichloropyridine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine ring, offers a platform for selective and sequential functionalization. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of chloro and bromo substituents allows for differential reactivity, enabling chemists to perform a variety of cross-coupling and nucleophilic substitution reactions to construct complex molecular architectures.[2]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1184917-16-5 | [1][3] |
| Molecular Formula | C₅H₂BrCl₂N | [1][3] |
| Molecular Weight | 226.89 g/mol | [4] |
| Appearance | White solid | [1] |
| Boiling Point | 254 °C | [1][5] |
| Density | 1.848 g/cm³ | [1][5] |
| Flash Point | 108 °C | [1][5] |
| LogP | 3.15 | [1] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts would be influenced by the deshielding effects of the adjacent halogen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the halogens (C-2, C-4, C-5) will exhibit chemical shifts in the range typically observed for halogenated aromatic carbons. The chemical shifts of C-3 and C-6 will also be influenced by their proximity to the nitrogen atom and the halogen substituents. Quaternary carbons, such as those bearing the chloro and bromo groups, are expected to show weaker signals compared to the protonated carbons.[6]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion. Fragmentation patterns would likely involve the loss of halogen atoms or the cleavage of the pyridine ring.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-Br stretching vibrations.
Synthesis of this compound: A Proposed Pathway
While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for the synthesis of related polyhalogenated pyridines. A common strategy involves the halogenation of a suitable pyridine precursor. For instance, a potential route could involve the bromination of 2,5-dichloropyridine.
Conceptual Workflow for Synthesis:
References
Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Bromo-2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the safety considerations for handling 4-Bromo-2,5-dichloropyridine (CAS No. 1184917-16-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the fast-paced environment of drug discovery and development, a robust understanding of the safety profile of novel reagents is paramount. This document moves beyond a standard Safety Data Sheet (SDS) to offer a technical perspective on risk mitigation, drawing upon available data and extrapolating potential hazards based on structurally analogous compounds.
Compound Profile and Physicochemical Properties
This compound is a white solid with a molecular formula of C5H2BrCl2N and a molecular weight of 226.88 g/mol .[2] Its structure, featuring a pyridine ring substituted with three halogen atoms, suggests a high degree of reactivity, which is beneficial for its role in synthesis but also necessitates careful handling.[1]
| Property | Value | Source |
| CAS Number | 1184917-16-5 | [1][2] |
| Molecular Formula | C5H2BrCl2N | [1][2] |
| Molecular Weight | 226.88 g/mol | [2] |
| Appearance | White solid | [1] |
| Boiling Point | 254 °C | [1][3] |
| Density | 1.848 g/cm³ | [1][3] |
| Flash Point | 108 °C | [1][3] |
| Melting Point | 60-61 °C | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Hazard Assessment: An Evidence-Based Approach
Extrapolated GHS Hazard Classification
Based on the hazard classifications of related compounds like 4-Amino-5-bromo-2-chloropyridine and 2,5-Dichloropyridine, the following GHS classifications for this compound should be cautiously anticipated:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]
Signal Word: Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Safety Protocols: From Benchtop to Waste Stream
A proactive and informed approach to handling is essential. The following protocols are derived from best practices for handling halogenated aromatic compounds.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all routes of exposure.
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[5][6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, must be worn.[6] Gloves should be inspected for integrity before each use and changed frequently.[7] A lab coat or chemical-resistant apron is also required.[6]
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a spill cleanup, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
Caption: PPE workflow for handling this compound.
Handling and Storage
-
Handling: Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke in the handling area.[5][6] After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3] Store away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures: A Step-by-Step Response
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][8] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[5][6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7][8] |
Spill Management
In the event of a spill, the following workflow should be initiated:
Caption: Step-by-step workflow for managing a spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen chloride gas.[8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Stability and Reactivity
This compound is expected to be stable under recommended storage conditions.[8] However, it is crucial to avoid contact with strong oxidizing agents.[8] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[8]
Toxicological and Ecological Information
There is no specific toxicological or ecological data available for this compound in the provided search results. However, based on its structure as a halogenated aromatic compound, it should be handled with the assumption that it may be harmful to aquatic life. Discharge into the environment must be avoided.[7]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] Waste should be handled by a licensed professional waste disposal service.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 1184917-16-5 [m.chemicalbook.com]
- 4. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Sourcing and Qualification of 4-Bromo-2,5-dichloropyridine for Pharmaceutical Research and Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, present in numerous natural products and FDA-approved drugs.[1] Halogenated pyridines, in particular, serve as versatile and highly reactive intermediates, enabling the construction of complex molecular architectures. 4-Bromo-2,5-dichloropyridine (CAS No: 1184917-16-5), with its distinct substitution pattern, is an invaluable building block for introducing specific pharmacophores, thereby enhancing the efficacy and selectivity of novel drug candidates.[2] Its unique electronic and steric properties make it a sought-after starting material for a range of cross-coupling and nucleophilic substitution reactions.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the sourcing, qualification, and application of this compound. It moves beyond a simple list of suppliers to offer a framework for ensuring the quality and consistency of this critical raw material, which is paramount for reproducible research and successful drug development campaigns.
I. The Commercial Supplier Landscape: A Comparative Analysis
The initial step in any research endeavor is securing reliable starting materials. For this compound, a number of chemical suppliers offer various grades and quantities. The choice of supplier should not be based on cost alone but on a holistic assessment of quality, consistency, and documentation.
Key Commercial Suppliers:
-
Large Global Distributors: Companies like Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (distributing via eMolecules)[3], and Alfa Chemistry[4] offer the convenience of a broad portfolio and established distribution networks. They typically provide essential documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
-
Specialized Chemical Manufacturers and Suppliers: Firms such as Ambeed[5], Amerigo Scientific[6], and Sunway Pharm Ltd[7] often provide competitive pricing and may offer greater flexibility in terms of custom packaging or bulk quantities.
-
Online Marketplaces: Platforms like Guidechem[8] and ChemicalBook[9] aggregate listings from various manufacturers, primarily in Asia, offering a wide range of options.
Table 1: Comparative Overview of Representative Suppliers
| Supplier | Typical Purity | Available Documentation | Key Strengths | Considerations |
| Sigma-Aldrich | >95-98% | CoA, SDS | Broad availability, established quality systems | Higher cost for research quantities |
| Alfa Chemistry | ≥97% | CoA, SDS, NMR | Good balance of cost and quality | Stock levels can vary |
| Ambeed | ≥97% | CoA, SDS, Analytical Data (NMR, LC-MS) | Strong documentation package, competitive pricing | Primarily focused on R&D scale |
| Amerigo Scientific | Research Grade | SDS | Distributor for various life science products | Purity and specifications may vary by source |
II. Supplier Qualification: A Risk-Based Workflow
For drug development professionals, particularly those working under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines, a formal supplier qualification process is mandatory. This ensures traceability, consistency, and reliability of the starting material, which directly impacts the quality of the final active pharmaceutical ingredient (API).
The following workflow outlines a logical approach to qualifying a supplier for this compound.
Caption: Supplier Qualification Workflow for Critical Starting Materials.
III. Incoming Quality Control: A Validating Protocol
It is a fundamental principle of scientific integrity to independently verify the identity and purity of all starting materials. Relying solely on a supplier's CoA can introduce unacceptable risks, as shipping conditions, storage, and lot-to-lot variability can affect material quality.
Step-by-Step Protocol for QC of this compound
1. Physical Examination and Solubility:
- Procedure: Visually inspect the material for uniform color (typically a white to off-white solid) and consistency.[8] Check for any foreign particulates.
- Solubility Test: Assess solubility in common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO). This provides a preliminary check and is useful for planning reaction setups.
2. Identity Confirmation via Mass Spectrometry (MS):
- Rationale: To confirm the molecular weight of the compound.
- Methodology:
- Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
- Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
- Acquire data in positive ion mode.
- Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct. For this compound (C₅H₂BrCl₂N, MW: 226.89), expect a characteristic isotopic cluster around m/z 226, 228, and 230 due to the presence of Bromine and Chlorine isotopes.[4]
3. Identity and Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Rationale: To confirm the chemical structure and identify any organic impurities.
- Methodology:
- Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
- Acquire ¹H NMR and ¹³C NMR spectra.
- Expected Result: The ¹H NMR spectrum should show two distinct singlets in the aromatic region, consistent with the two protons on the pyridine ring. The ¹³C NMR will show five signals for the pyridine carbons. The chemical shifts and coupling patterns must match the known structure.
4. Purity Assessment via High-Performance Liquid Chromatography (HPLC):
- Rationale: To quantify the purity (assay) of the compound and determine the impurity profile.
- Methodology:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).
- Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
- Analysis: Calculate the area percentage of the main peak to determine purity.
- Expected Result: A purity value that meets or exceeds the required specification (e.g., >98%). The chromatogram should be carefully inspected for any impurity peaks.
Table 2: Summary of Analytical QC Tests
| Test | Purpose | Method | Expected Outcome |
| Appearance | Physical Quality | Visual Inspection | White to off-white solid |
| Identity | Structural Confirmation | ¹H NMR, ¹³C NMR | Spectrum consistent with proposed structure |
| Identity | Molecular Weight | Mass Spectrometry | Isotopic pattern for [M+H]⁺ at ~m/z 226-230 |
| Purity (Assay) | Quantification | HPLC-UV | >98% (or as specified) |
IV. Applications in Synthetic Chemistry and Drug Discovery
This compound is a versatile intermediate due to the differential reactivity of its halogen substituents. The bromine at the 4-position is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atoms are more amenable to nucleophilic aromatic substitution, especially when activated. This differential reactivity allows for sequential and site-selective functionalization.
This molecule is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[8][10] Its structure can be found in patented compounds targeting a range of diseases.
Caption: Generalized Synthetic Pathways using this compound.
V. Safe Handling, Storage, and Disposal
Proper handling of halogenated intermediates is critical for laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[11][12][13]
Table 3: Key Safety Information
| Category | Recommendation |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields).[11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[11][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
Conclusion
This compound is more than just a chemical commodity; it is a critical enabling tool for innovation in pharmaceutical and chemical research. The integrity of complex, multi-step syntheses relies fundamentally on the quality of the initial building blocks. By implementing a rigorous supplier qualification process, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the reproducibility of their results and accelerate the path from discovery to development. This structured approach transforms the procurement of a chemical from a simple transaction into a strategic, quality-driven scientific decision.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. eMolecules this compound | 1184917-16-5 | MFCD12911586 | Fisher Scientific [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1184917-16-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound - CAS:1184917-16-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. Page loading... [guidechem.com]
- 9. This compound CAS#: 1184917-16-5 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,5-dichloropyridine
Introduction: The Strategic Importance of 4-Bromo-2,5-dichloropyridine in Modern Drug Discovery
This compound (CAS No. 1184917-16-5) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers medicinal chemists a versatile scaffold for structural elaboration. The differential reactivity of the chloro and bromo substituents allows for selective and regiocontrolled modifications, primarily through modern cross-coupling methodologies. This enables the precise introduction of diverse functionalities, facilitating the exploration of chemical space in the pursuit of novel therapeutic agents and crop protection solutions. This guide provides a detailed examination of the viable synthetic pathways to this key intermediate, offering both theoretical insights and practical, step-by-step protocols for its preparation.
Strategic Synthesis Overview: Navigating Pathways to a Tri-halogenated Pyridine Core
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the controlled, regioselective introduction of multiple halogen substituents onto an electron-deficient pyridine ring. Two principal strategies have emerged as the most effective approaches to this target molecule.
-
The Sandmeyer Reaction Pathway: A robust and scalable approach that builds the halogenation pattern sequentially, starting from a readily available aminodichloropyridine precursor. This method is often favored in industrial settings due to its reliability and use of well-established chemical transformations.
-
Directed Ortho-Metalation (DoM) and Bromination: A more convergent approach that involves the deprotonation of a dichloropyridine substrate, followed by quenching the resulting organometallic intermediate with an electrophilic bromine source. This route offers a potentially shorter sequence but requires stringent control of anhydrous and low-temperature conditions.
This guide will delve into the mechanistic underpinnings and practical execution of both strategies, providing researchers with the necessary knowledge to select and implement the most suitable route for their specific needs.
Caption: Overview of the primary synthetic strategies for this compound.
Route 1: The Sandmeyer Reaction Pathway - A Stepwise Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This pathway is particularly well-suited for the synthesis of this compound, as it allows for the precise installation of the bromine atom at the C4-position, starting from an appropriately substituted aminopyridine.
Mechanistic Rationale
The overall strategy involves a two-step sequence starting from 4-Amino-2,5-dichloropyridine:
-
Diazotization: The primary amino group is converted into a highly reactive diazonium salt (Ar-N₂⁺) using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid). This transformation converts the amino group into an excellent leaving group (N₂ gas).
-
Sandmeyer Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical that subsequently abstracts a bromine atom from the copper(II) species, yielding the desired this compound and regenerating the copper(I) catalyst.[2]
Caption: Workflow for the Sandmeyer reaction synthesis of this compound.
Precursor Synthesis: Preparation of 4-Amino-2,5-dichloropyridine
The commercial availability of 4-Amino-2,5-dichloropyridine can be limited.[4] Therefore, a reliable synthesis of this key precursor is often the first critical step. A common method involves the direct chlorination of 4-aminopyridine.
Experimental Protocol: Synthesis of 4-Amino-2,5-dichloropyridine [5]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, charge a solution of 4-aminopyridine in concentrated hydrochloric acid.
-
Chlorination: Cool the reaction mass and add a hydrogen peroxide solution dropwise, maintaining a controlled temperature.
-
Work-up: After the reaction is complete, cool the mixture and carefully basify with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Isolation: Filter the resulting precipitate, wash with water, and dry to yield 4-amino-3,5-dichloro pyridine. Note: This reference describes the synthesis of the 3,5-dichloro isomer, but a similar principle of electrophilic chlorination applies. For 2,5-dichlorination, alternative starting materials or multi-step sequences may be required, often starting from 2,5-dichloropyridine itself and proceeding through nitration and reduction.[6]
Detailed Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is adapted from established procedures for Sandmeyer reactions on analogous halopyridines.[7][8]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 4-Amino-2,5-dichloropyridine | 2994-32-3 | 163.00 | Starting Material |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Diazotizing agent |
| Hydrobromic Acid (HBr, 48%) | 10035-10-6 | 80.91 | Acidic medium and bromide source |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Procedure
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-2,5-dichloropyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled pyridine suspension, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in additional 48% HBr and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Route 2: Directed Ortho-Metalation (DoM) and Bromination
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[9] This strategy relies on a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. In the case of 2,5-dichloropyridine, the chlorine atom at C2 can direct lithiation to the C3 position. However, achieving selectivity and avoiding side reactions requires careful optimization of reaction conditions. A more direct, albeit challenging, approach involves the lithiation of a suitable bromochloropyridine precursor.
Mechanistic Rationale
This route involves a lithium-halogen exchange or direct deprotonation, followed by electrophilic trapping. For instance, starting from 2,5-dichloropyridine, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, which is meta to the deactivating nitrogen and flanked by two chloro groups. The resulting lithiated intermediate is then quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂).
Caption: Workflow for the Directed Ortho-Metalation and Bromination of 2,5-Dichloropyridine.
Detailed Experimental Protocol: DoM Synthesis of this compound
This protocol is a generalized procedure based on standard practices for directed ortho-metalation of halopyridines.[9][10][11]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | Starting Material |
| Diisopropylamine | 108-18-9 | 101.19 | Precursor for LDA |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | Strong base (typically 2.5 M in hexanes) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent is critical |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Electrophilic bromine source |
| Saturated Ammonium Chloride | 12125-02-9 | 53.49 | For quenching the reaction |
Step-by-Step Procedure
-
Preparation of LDA:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
-
Lithiation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2,5-Dichloropyridine (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution into the 2,5-dichloropyridine solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Bromination:
-
Dissolve N-bromosuccinimide (1.2 eq) in anhydrous THF.
-
Slowly add the NBS solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Conclusion and Outlook
Both the Sandmeyer reaction pathway and the directed ortho-metalation strategy offer viable and effective routes to the synthesis of this compound. The choice between these methods will often depend on the specific constraints and objectives of the research program.
-
The Sandmeyer route is generally more robust, scalable, and tolerant of a wider range of functional groups on other parts of the molecule (if applicable). Its stepwise nature, while longer, relies on well-understood and highly reliable transformations.
-
The Directed Ortho-Metalation route is more convergent and potentially quicker. However, it demands rigorous control over anhydrous and cryogenic conditions and may be more sensitive to steric and electronic effects, potentially leading to challenges in regioselectivity and yield optimization.
For researchers in drug development and process chemistry, a thorough understanding of both pathways is invaluable. The ability to strategically access key intermediates like this compound is fundamental to the rapid and efficient synthesis of novel molecular entities with therapeutic potential.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
molecular structure and weight of 4-Bromo-2,5-dichloropyridine
An In-depth Technical Guide to 4-Bromo-2,5-dichloropyridine for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, molecular structure, and key identifiers. Furthermore, it explores the compound's role as a versatile building block in organic synthesis, supported by an exemplary experimental protocol for a related isomer that demonstrates common synthetic strategies. This guide serves as an essential resource for scientists leveraging this intermediate in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of halogen atoms onto the pyridine ring, as seen in this compound, offers a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, binding affinity, and membrane permeability.
This compound (CAS No. 1184917-16-5) is a valuable chemical intermediate used in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The distinct positioning of its three halogen atoms—a bromine at the 4-position and chlorines at the 2- and 5-positions—provides multiple, differentiated reaction sites for synthetic chemists to exploit in the construction of novel drug candidates.
Molecular Structure and Identification
The unambiguous identification of this compound is crucial for experimental reproducibility and regulatory compliance. The structure consists of a pyridine ring substituted with two chlorine atoms and one bromine atom.
Caption: 2D representation of the this compound molecule.
The compound's structure is precisely defined by its IUPAC name, This compound [4], and can be represented in various line notations for computational chemistry applications.
-
Canonical SMILES: C1=C(C(=CN=C1Cl)Cl)Br[4]
-
InChI: InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H[4]
-
InChIKey: KKWPWIYBRGEYEB-UHFFFAOYSA-N[4]
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical properties is essential for its proper handling, storage, and application in chemical reactions. The key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1184917-16-5 | [3][4][5][6][7][8] |
| Molecular Formula | C₅H₂BrCl₂N | [3][4][6][7] |
| Molecular Weight | 226.88 g/mol | [3][4][6] |
| Appearance | White solid | [3] |
| Melting Point | 60-61 °C | [9] |
| Boiling Point | 254 °C | [3][6][9] |
| Density | 1.848 g/cm³ | [3][6][9] |
| Flash Point | 108 °C | [3][6][9] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| LogP | 3.15 | [3] |
Synthesis and Reactivity Insights
The synthesis proceeds in two main stages: electrophilic bromination followed by a Sandmeyer-type diazotization and chlorination.
Caption: Workflow for the synthesis of a dichlorobromopyridine isomer.
Exemplary Protocol: Synthesis of 5-Bromo-2,4-dichloropyridine
This protocol is adapted from established methods and serves as an expert guide to the chemical principles involved.[10][11]
Part A: Bromination Reaction
-
Reactor Setup: Dissolve the starting material, 2-amino-4-chloropyridine (1 equivalent), in a suitable solvent such as dichloromethane (DCM) in a reactor vessel equipped with a stirrer and cooling system.
-
Cooling: Cool the solution to 0 °C.
-
Expertise Note: Lowering the temperature is critical to control the exothermicity of the bromination reaction and to minimize the formation of undesired side products.
-
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (approx. 1.1 equivalents) in batches.
-
Expertise Note: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Batch-wise addition helps maintain temperature control.
-
-
Reaction Monitoring: Stir the mixture for approximately 30-60 minutes. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: This self-validating step ensures the reaction proceeds to completion before workup, maximizing yield.
-
-
Workup and Isolation:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by a basic solution (e.g., NaHCO₃) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine.
-
Part B: Diazotization and Chlorination (Sandmeyer Reaction)
-
Reactor Setup: Dissolve the intermediate from Part A (1 equivalent) in concentrated hydrochloric acid and cool the mixture to -30 °C.
-
Expertise Note: The diazotization of aromatic amines requires strongly acidic conditions and very low temperatures to ensure the stability of the highly reactive diazonium salt intermediate.
-
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (approx. 1.2 equivalents) in water, maintaining the temperature at -30 °C. Vigorous gas (N₂) evolution will be observed.
-
Chlorination: After the addition is complete, add cuprous chloride (CuCl) as a catalyst and allow the reaction to slowly warm to room temperature.
-
Expertise Note: CuCl catalyzes the substitution of the diazonium group with a chloride ion, a classic Sandmeyer reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction to completion using TLC.
-
Carefully neutralize the reaction mixture with a strong base (e.g., NaOH) to an alkaline pH.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product via column chromatography to obtain the final product, 5-Bromo-2,4-dichloropyridine.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate.[12] Its three distinct halogen-substituted positions allow for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of a diverse library of complex molecules. This versatility makes it an invaluable tool for:
-
Lead Optimization: Medicinal chemists can use this scaffold to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing different functional groups at the 2-, 4-, and 5-positions.
-
Scaffold Hopping: It can serve as a core fragment in the design of new chemical entities that mimic the biological activity of existing drugs but possess novel intellectual property.
-
Fragment-Based Drug Discovery (FBDD): As a halogenated fragment, it can be used in screening campaigns to identify initial binding interactions with therapeutic targets.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place.[9] Recommended storage temperatures are often refrigerated (2-8 °C) to ensure long-term stability.[13]
Conclusion
This compound stands out as a highly functionalized and synthetically versatile building block for advanced chemical research. Its defined molecular structure and physicochemical properties, combined with its potential for selective chemical modification, make it a valuable asset in the pipeline of pharmaceutical and agrochemical development. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound - CAS:1184917-16-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | 1184917-16-5 [chemicalbook.com]
- 9. This compound CAS#: 1184917-16-5 [chemicalbook.com]
- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. 849937-96-8|5-Bromo-2,4-dichloropyridine|BLD Pharm [bldpharm.com]
solubility of 4-Bromo-2,5-dichloropyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-dichloropyridine in Common Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information from structurally related compounds, theoretical principles of solvation, and established experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. The guide presents an inferred qualitative solubility profile, a discussion of the molecular factors governing solubility, and a detailed, field-proven protocol for the accurate experimental determination of solubility, ensuring both scientific integrity and practical applicability.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound (C₅H₂BrCl₂N, MW: 226.89 g/mol ) is a halogenated pyridine derivative increasingly utilized as a versatile building block in the synthesis of complex organic molecules.[1] Its utility in creating novel pharmaceuticals and agrochemicals hinges on its reactivity and, crucially, its behavior in various solvent systems. Solubility is a fundamental physical property that dictates every stage of a compound's lifecycle in a laboratory and industrial setting—from the selection of reaction media and optimization of yields to the design of purification methods like crystallization and chromatography, and ultimately to the formulation of the final active ingredient.
Understanding the solubility of this compound is therefore not merely an academic exercise but a prerequisite for efficient, scalable, and cost-effective chemical process development. This guide addresses the current information gap by providing a foundational understanding of its likely solubility behavior and empowering researchers with the tools to determine precise solubility parameters for their specific applications.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound, a solid at ambient temperature, is dominated by the aromatic pyridine ring and three halogen substituents.[2] These features are key to predicting its solubility.
-
Polarity and Lipophilicity : The pyridine nitrogen atom introduces a dipole moment, lending some polar character to the molecule. However, the presence of three bulky halogen atoms (one bromine, two chlorine) significantly increases the molecule's lipophilicity and reduces its ability to participate in hydrogen bonding as an acceptor. The predicted octanol-water partition coefficient (LogP) is approximately 3.15, indicating a strong preference for non-polar, lipophilic environments over aqueous media.[2]
-
Intermolecular Forces : As a solid, the energy required to overcome the crystal lattice forces is a primary determinant of solubility. The dominant intermolecular interactions for this compound are van der Waals forces and dipole-dipole interactions. It lacks hydrogen bond donors entirely and possesses only a single, sterically hindered hydrogen bond acceptor in the pyridine nitrogen.[3]
Based on these properties and data from structurally similar compounds like 2,5-dichloropyridine, which is known to be soluble in petroleum ether and ethyl acetate, a qualitative solubility profile can be inferred.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong universal solvents capable of disrupting crystal lattices and engaging in strong dipole-dipole interactions. DMSO, in particular, is effective at solvating a wide array of organic materials.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" is the governing principle here. The shared halogenated nature leads to favorable dipole-dipole and dispersion forces. Synthesis procedures for related halopyridines frequently use DCM as a solvent.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium to High | THF, being more polar, is expected to be a better solvent than diethyl ether. Both can act as hydrogen bond acceptors for any weak interactions and effectively solvate the molecule through dipole-dipole and dispersion forces. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | These solvents possess a moderate dipole moment and can effectively solvate the pyridine ring. Their polarity is well-suited to the mixed characteristics of the solute. |
| Esters | Ethyl Acetate | Medium | Ethyl acetate is a moderately polar solvent and its use as an eluent in the chromatography of the related 2,5-dichloropyridine suggests good solubility.[4] |
| Aromatic | Toluene, Xylene | Medium to Low | While non-polar, these solvents can engage in π-stacking interactions with the pyridine ring. Solubility will be primarily driven by weaker van der Waals forces. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | These are protic solvents whose primary intermolecular forces are strong hydrogen bonds. This compound cannot effectively disrupt this network, leading to poor solvation. |
| Non-polar Alkanes | Hexane, Heptane | Very Low / Insoluble | The significant dipole moment of the pyridine ring is incompatible with the purely non-polar, dispersion-force-driven nature of alkane solvents. |
Disclaimer: This table represents an expert-informed prediction. Experimental verification is essential for all critical applications.
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[8] The protocol below is a self-validating system designed for accuracy and reproducibility.
Principle
An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method (e.g., HPLC, GC, or UV-Vis Spectrophotometry).
Materials and Equipment
-
This compound (purity >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated positive displacement pipettes and volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Autosampler vials
-
Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis).
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a concentration known to be below the expected saturation point.
-
Perform a serial dilution of the stock solution to create a minimum of five calibration standards spanning the expected concentration range. The causality here is to establish a linear relationship between instrument response and concentration, as dictated by the Beer-Lambert Law for spectroscopic methods or detector response for chromatographic methods.
-
-
Sample Preparation and Equilibration:
-
Add an excess of solid this compound to a series of glass vials (e.g., 20-50 mg in 2 mL of solvent). The visual presence of undissolved solid at the end of the experiment is a critical self-validating checkpoint to ensure saturation was achieved.
-
Accurately add a known volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours). A kinetic study should be performed initially to determine the time required to reach equilibrium (i.e., the point at which solubility measurements do not change over time).
-
-
Sample Filtration and Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to allow the excess solid to settle. This minimizes filter clogging.
-
Carefully draw the supernatant into a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter directly into an autosampler vial. The filtration step is critical to remove all particulate matter, ensuring the analysis measures only the dissolved solute.
-
Dilute an aliquot of the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. This step ensures the analytical measurement is accurate and reliable.
-
Analyze the calibration standards and the diluted sample solutions using the validated chromatographic method.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizations: Workflows and Interactions
Visual diagrams provide a clear and concise representation of complex processes and concepts.
Caption: Workflow for quantitative solubility determination.
Caption: Key intermolecular forces driving solubility.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is limited, it should be handled with the care afforded to all halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the compound and its solutions.
-
Engineering Controls: Handle the solid powder and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While quantitative solubility data for this compound is not readily published, a robust scientific framework can be used to predict its behavior and guide experimental design. The compound is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in ethers, ketones, and esters, and poorly soluble in alcohols and non-polar hydrocarbons. This guide provides not only this foundational knowledge but also a detailed, reliable protocol for researchers to determine precise solubility values. By integrating theoretical understanding with rigorous experimental practice, scientists in pharmaceutical and agrochemical development can optimize their processes, accelerate discovery, and ensure the efficient and safe use of this valuable synthetic intermediate.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Pyridine [chemeurope.com]
A Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dichloropyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of coupling reactions make them invaluable synthons for creating complex molecular architectures. Among these, 4-Bromo-2,5-dichloropyridine is a key intermediate, valued for its specific substitution pattern which allows for regioselective functionalization.[1]
Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity of any research and development pipeline. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document moves beyond a simple presentation of data, offering insights into the causality behind experimental choices and a framework for robust data interpretation, reflecting the best practices in the field.
Molecular Identity and Physicochemical Properties
Before delving into spectroscopic analysis, establishing the fundamental properties of the target compound is essential.
-
Chemical Structure:

-
Physicochemical Data Summary:
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1184917-16-5 | [1][2] |
| Molecular Formula | C₅H₂BrCl₂N | [1][2] |
| Molecular Weight | 226.88 g/mol | [1][2] |
| Appearance | White solid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number, environment, and connectivity of hydrogen atoms in the molecule.
Causality of Experimental Choices: The selection of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3] Should solubility be an issue, more polar solvents like DMSO-d₆ can be employed. The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for achieving optimal signal dispersion, which is essential for resolving subtle coupling patterns, although for a simple molecule like this, it is less critical.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.[4][5] Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Workflow for ¹H NMR Sample Preparation and Analysis
Caption: Workflow for ¹H NMR Analysis.
Data Interpretation and Expected Spectrum
The pyridine ring contains two protons. Due to the strong deshielding effects of the electronegative nitrogen and halogen substituents, these protons are expected to resonate at a high chemical shift (downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 7.8 - 8.2 | Singlet (s) | 1H |
| H-6 | ~ 8.3 - 8.7 | Singlet (s) | 1H |
Rationale: The protons at the C-3 and C-6 positions are four bonds apart (meta coupling), which is typically very small or zero in pyridine systems. Therefore, they are expected to appear as two distinct singlets rather than doublets. The H-6 proton is adjacent to the nitrogen atom and is expected to be the most downfield signal.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
Causality of Experimental Choices: A standard ¹³C spectrum is acquired with broadband proton decoupling to ensure that each unique carbon appears as a single, sharp line. To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment distinguishes CH/CH₃ (positive signals) from CH₂ (negative signals), while a DEPT-90 experiment shows only CH signals.[6] Comparing these three spectra (standard ¹³C, DEPT-135, and DEPT-90) allows for the definitive assignment of each protonated carbon.
Experimental Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Standard ¹³C Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
DEPT-135 Acquisition: Run the DEPT-135 pulse sequence.
-
DEPT-90 Acquisition: Run the DEPT-90 pulse sequence.
-
Processing: Process all spectra similarly to the ¹H NMR data. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Expected Spectrum
The molecule has five distinct carbon atoms. Their chemical shifts are heavily influenced by the attached halogens and the ring nitrogen.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Result | DEPT-90 Result |
| C-2 | ~ 150 - 155 | No Signal (Quaternary) | No Signal |
| C-3 | ~ 125 - 130 | Positive (CH) | Positive (CH) |
| C-4 | ~ 115 - 120 | No Signal (Quaternary) | No Signal |
| C-5 | ~ 140 - 145 | No Signal (Quaternary) | No Signal |
| C-6 | ~ 148 - 153 | Positive (CH) | Positive (CH) |
Rationale: Carbons directly bonded to electronegative atoms (C-2, C-5, C-6) are significantly deshielded and appear downfield. The carbon bearing the bromine (C-4) is expected to be the most upfield of the substituted carbons. The DEPT experiments will clearly identify C-3 and C-6 as CH groups and confirm the other three as quaternary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and providing a unique "fingerprint" for the molecule.
Causality of Experimental Choices: For a solid sample, the choice is typically between preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR has become the standard technique due to its minimal sample preparation and non-destructive nature.[7] However, the KBr pellet method can sometimes yield sharper peaks for crystalline materials.[8] For the KBr method, it is critical that the KBr is perfectly dry and the sample is ground to a fine powder to minimize light scattering.[9]
Experimental Protocol: FT-IR via KBr Pellet
-
Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan of the empty sample compartment.
-
Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for KBr Pellet Preparation
Caption: Workflow for KBr Pellet Preparation.
Data Interpretation and Expected Spectrum
The IR spectrum will be dominated by vibrations associated with the substituted pyridine ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |
| 1600 - 1450 | Aromatic C=C and C=N Ring Stretching | Medium-Strong |
| 1200 - 1000 | C-H In-plane Bending | Medium |
| Below 800 | C-Cl and C-Br Stretching | Medium-Strong |
Rationale: The key diagnostic region is the "fingerprint region" (below 1500 cm⁻¹), where the complex ring vibrations and carbon-halogen stretches create a unique pattern that can be used to confirm the identity of the specific isomer. The C-Br stretch is typically found at lower wavenumbers than the C-Cl stretch.
Mass Spectrometry (MS): Determining Mass and Isotopic Signature
Mass spectrometry provides the exact molecular weight and, through fragmentation and isotopic patterns, crucial structural information.
Causality of Experimental Choices: Electron Ionization (EI) is a standard, robust ionization technique for relatively stable, small organic molecules. It reliably produces a molecular ion and a reproducible fragmentation pattern. The key to interpreting the mass spectrum of a polyhalogenated compound is understanding the natural isotopic abundances of the halogens.
-
Bromine: ~50.5% ⁷⁹Br and ~49.5% ⁸¹Br (a ~1:1 ratio).[10]
-
Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (a ~3:1 ratio).[10]
The presence of one bromine and two chlorine atoms will generate a highly characteristic and complex isotopic cluster for the molecular ion, which is definitive proof of the elemental composition.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Acceleration: The resulting positive ions are accelerated by an electric field.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Workflow for Electron Ionization Mass Spectrometry
Caption: Principle of EI-MS.
Data Interpretation and Expected Spectrum
The molecular ion (M⁺) peak will be a cluster of peaks due to the isotopes. The nominal mass is 225 m/z (using ⁷⁹Br and ³⁵Cl). The full isotopic pattern will confirm the presence of C₅H₂⁷⁹Br¹³⁵Cl₂¹⁴N.
| m/z Value | Proposed Identity | Key Features |
| 225, 227, 229, 231 | [M]⁺• (Molecular Ion) | Characteristic isotopic cluster for BrCl₂. The relative intensities will be the most definitive feature. |
| 190, 192, 194 | [M - Cl]⁺ | Loss of a chlorine atom. Isotopic pattern for BrCl. |
| 146, 148 | [M - Br]⁺ | Loss of a bromine atom. Isotopic pattern for Cl₂. |
| 111 | [M - Br - Cl]⁺ | Loss of Br and Cl. Isotopic pattern for a single Cl. |
Rationale: The molecular ion is typically strong in aromatic systems.[11] The primary fragmentation pathways involve the loss of the weakest bonds, which are the carbon-halogen bonds. The expulsion of a halogen radical (X•) is a common and expected fragmentation pathway.[11] Analyzing the isotopic patterns of the fragment ions confirms which atoms have been lost.
Consolidated Data Summary
This table provides a comprehensive overview of the key spectroscopic data for this compound.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Two singlets at ~7.8-8.2 ppm and ~8.3-8.7 ppm. |
| ¹³C NMR | Number of Signals | 5 distinct carbon signals. |
| Chemical Shifts (δ) | C-H: ~125-130, ~148-153 ppm. C-X: ~115-120, ~140-145, ~150-155 ppm. | |
| IR | Key Absorptions (cm⁻¹) | ~3050 (Ar C-H), ~1550 (C=C/C=N), <800 (C-X). |
| MS (EI) | Molecular Ion (m/z) | Isotopic cluster at 225, 227, 229, 231. |
| Key Fragments (m/z) | [M-Cl]⁺, [M-Br]⁺. |
Conclusion
The multifaceted spectroscopic approach detailed in this guide provides a robust and self-validating system for the structural confirmation and purity assessment of this compound. By combining the connectivity information from NMR, the functional group data from IR, and the molecular weight and elemental composition from MS, researchers and drug development professionals can proceed with confidence in the quality of their starting materials. Understanding the principles behind the data acquisition and interpretation is key to troubleshooting unexpected results and ensuring the highest level of scientific integrity in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. chemscene.com [chemscene.com]
- 5. ukisotope.com [ukisotope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 4-Bromo-2,5-dichloropyridine: A Versatile Scaffold in Modern Synthesis
Abstract
4-Bromo-2,5-dichloropyridine has emerged as a pivotal building block in synthetic chemistry, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, core reactivity in palladium-catalyzed cross-coupling reactions, and its proven applications in medicinal chemistry, agrochemical development, and materials science. We present field-proven insights into experimental design, detailed protocols for key transformations, and a discussion of the strategic advantages conferred by this versatile heterocyclic scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable core for interacting with biological targets. This compound (CAS No. 1184917-16-5) is a particularly valuable derivative, presenting chemists with a trifunctionalized platform for controlled, sequential modification.[3]
The strategic arrangement of three distinct halogen atoms—a bromine at the C4 position and two chlorines at the C2 and C5 positions—is the cornerstone of its utility. This substitution pattern creates a hierarchy of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more susceptible to oxidative addition with palladium(0) catalysts than the more robust carbon-chlorine bonds. This inherent difference allows for regioselective functionalization, providing a powerful tool for building molecular diversity from a single, readily available starting material.
This guide will explore the fundamental reactivity of this compound and its application as a precursor for synthesizing high-value compounds, including potent kinase inhibitors and advanced organic materials.
Physicochemical Properties
A clear understanding of the physical properties of a reagent is critical for safe handling and effective experimental design.
| Property | Value | Reference |
| CAS Number | 1184917-16-5 | [3][4] |
| Molecular Formula | C₅H₂BrCl₂N | [3][4] |
| Molecular Weight | 226.89 g/mol | [4] |
| Appearance | White solid | [3] |
| Melting Point | 60-61°C | [5] |
| Boiling Point | 254°C | [3][5] |
| Density | 1.848 g/cm³ | [3][5] |
| Flash Point | 108°C | [3][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Core Reactivity: A Gateway to Molecular Complexity
The synthetic power of this compound is most effectively harnessed through palladium-catalyzed cross-coupling reactions. These transformations—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in modern organic synthesis.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures.[7] In the context of this compound, this reaction proceeds with high regioselectivity, preferentially functionalizing the more reactive C4-Br bond. This allows for the introduction of a diverse range of aryl or heteroaryl groups at this position while leaving the C2 and C5 chloro-substituents available for subsequent transformations.
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid partner.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos) are often employed to facilitate the oxidative addition step, which can be challenging with electron-deficient pyridine rings.[8]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura C4-Arylation
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).[8]
-
Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the Schlenk flask.[8][9]
-
Reaction: Add the catalyst premix to the reaction flask. Seal the vessel and heat to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.[8]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[10][11] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[10][12] Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C4-Br position. This transformation is invaluable for creating rigid, linear extensions to the pyridine core, a common strategy in materials science and for synthesizing complex natural products.[13]
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Generalized Protocol: Sonogashira C4-Alkynylation
-
Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper co-catalyst (e.g., CuI, 0.025 equiv).[10]
-
Reagent Addition: Sequentially add an amine base (e.g., diisopropylamine or triethylamine, ~7.0 equiv) and the terminal alkyne (1.1 equiv).[10]
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours. Gentle heating may be required for less reactive substrates.[10]
-
Workup: Upon completion, dilute the reaction with an ether-based solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the synthesis of aryl amines from aryl halides.[14][15] This reaction has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[14] For this compound, this reaction provides a direct route to 4-amino-2,5-dichloropyridine derivatives. These products are key intermediates for a wide range of biologically active compounds, particularly kinase inhibitors.[16] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[14]
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Generalized Protocol: Buchwald-Hartwig C4-Amination
-
Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos or RuPhos), and a strong base (e.g., NaOt-Bu or LHMDS).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.
Applications in Research & Development
The synthetic versatility of this compound makes it a high-value intermediate in several key areas of chemical research.
Medicinal Chemistry: Scaffolding for Kinase Inhibitors
In drug discovery, this compound serves as a foundational scaffold for the synthesis of kinase inhibitors.[16] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[16][17]
The synthesis of these inhibitors often involves a sequential cross-coupling strategy. For instance, a Buchwald-Hartwig amination at the C4 position can install a key pharmacophore that interacts with the hinge region of the kinase active site. Subsequently, a Suzuki-Miyaura coupling at one of the remaining chloro-positions can be used to introduce further substituents that optimize potency and selectivity. This modular approach allows medicinal chemists to rapidly generate libraries of analogues to explore structure-activity relationships (SAR).
Compounds derived from substituted pyridines have been shown to inhibit critical signaling pathways, such as the Anaplastic Lymphoma Kinase (ALK) and Receptor-Interacting Protein Kinase 2 (RIPK2) pathways, which are implicated in cancer and inflammatory diseases, respectively.[16][18]
Caption: Competitive inhibition of a kinase signaling pathway.
Agrochemical Synthesis
The pyridine scaffold is prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[19] this compound serves as a key intermediate for creating novel active ingredients. Its functional handles allow for the systematic variation of substituents to optimize biological activity, selectivity, and environmental profile. For example, it can be used to synthesize fungicides that act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to cell death.[19]
Materials Science
In materials science, the electron-deficient nature of the pyridine ring makes it an attractive component for organic electronic materials.[20] By incorporating this compound into conjugated polymer backbones via cross-coupling reactions, researchers can tune the material's electronic properties, such as the band gap and charge transport characteristics.[20] This allows for the development of new organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[20]
Conclusion
This compound is a powerful and versatile chemical intermediate with significant potential across multiple scientific disciplines. Its well-defined hierarchy of reactivity enables controlled, regioselective functionalization through a suite of robust palladium-catalyzed cross-coupling reactions. This capability provides an efficient and modular platform for the synthesis of complex molecules, from life-saving kinase inhibitors to next-generation organic electronic materials. The protocols and applications detailed in this guide underscore its value and provide a solid foundation for researchers aiming to exploit its synthetic potential to drive innovation in their respective fields.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 1184917-16-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Aryl-2,5-dichloropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted functionalization of polysubstituted pyridines is therefore a critical endeavor in the synthesis of novel bioactive molecules. 4-Bromo-2,5-dichloropyridine is a versatile building block, offering three distinct reaction sites for diversification. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful and efficient tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyridine ring under mild conditions with high functional group tolerance.[2]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound, focusing on the regioselective arylation at the C4 position. The resulting 4-aryl-2,5-dichloropyridine derivatives are valuable intermediates for further functionalization at the remaining chloro-positions, opening avenues to complex, three-dimensionally diverse structures for drug discovery and materials science. For instance, substituted pyridines are integral to drugs like Gleevec and Crestor, highlighting the importance of this structural motif.[3]
Mechanistic Rationale: Achieving Regioselectivity
The success of a Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on the selective activation of one carbon-halogen bond over others. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
The regioselectivity in the coupling of this compound is dictated by the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step. The reactivity of halogens in this step follows the general trend: I > Br > OTf > Cl.[5] This inherent difference in bond strength and reactivity is the primary reason for the high selectivity of the Suzuki-Miyaura coupling at the C4-Br bond over the C2-Cl and C5-Cl bonds.
Experimental Protocols
The following protocols are designed as robust starting points for the regioselective Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific arylboronic acids and desired scales.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol employs a widely used and commercially available catalyst, Tetrakis(triphenylphosphine)palladium(0), which is effective for a broad range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2,5-dichloropyridine product.
Protocol 2: Enhanced Reactivity with a Buchwald Ligand System
For more challenging or sterically hindered arylboronic acids, a more active catalyst system employing a Buchwald ligand such as SPhos can be beneficial.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.[6]
-
Add the remaining degassed 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Expected Outcomes
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative yields based on analogous reactions with other polyhalogenated pyridines and pyrimidines.[7][8] Yields are dependent on the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, switching to a more active ligand system (as in Protocol 2), or using a stronger base such as Cs₂CO₃. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Side Reactions: The primary side reaction to consider is protodeboronation of the boronic acid. This can be minimized by using finely ground base and ensuring an inert atmosphere. Homocoupling of the boronic acid can also occur, particularly with slow cross-coupling reactions.
-
Catalyst Choice: For electron-rich or sterically hindered boronic acids, the Pd(OAc)₂/SPhos system is often superior to Pd(PPh₃)₄.[6]
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted heating can significantly shorten reaction times, often to as little as 15-30 minutes.[8]
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and regioselective pathway to synthesize 4-aryl-2,5-dichloropyridines. The inherent reactivity difference between the C-Br and C-Cl bonds allows for predictable and high-yielding transformations at the C4 position. The protocols provided herein, based on well-established catalytic systems, serve as a comprehensive guide for researchers in the synthesis of these valuable chemical intermediates, thereby facilitating the development of novel therapeutics and functional materials.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-dichloropyridine
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the ability to efficiently and selectively introduce amine functionalities into complex heterocyclic scaffolds is of paramount importance.
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-dichloropyridine. This substrate presents a unique challenge and opportunity due to the presence of three halogen atoms with differential reactivity. The strategic and selective amination of this building block opens avenues to a diverse array of substituted aminopyridines, which are key intermediates in the synthesis of biologically active molecules. This document will delve into the mechanistic underpinnings of the reaction, provide guidance on catalyst and ligand selection, and offer step-by-step experimental protocols for the selective mono-amination of this compound.
Understanding the Reaction: Mechanism and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
A critical consideration for the amination of this compound is the regioselectivity of the reaction. The pyridine ring is adorned with one bromine and two chlorine atoms, each exhibiting different propensities for undergoing oxidative addition to the palladium(0) catalyst. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2] This differential reactivity is the cornerstone for achieving selective amination. In the case of this compound, the Carbon-Bromine (C-Br) bond is significantly more susceptible to oxidative addition than the Carbon-Chlorine (C-Cl) bonds. Consequently, under carefully controlled conditions, the Buchwald-Hartwig amination can be directed to occur exclusively at the C-4 position, leaving the two chloro substituents intact for potential subsequent functionalization.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Experimental Parameters: A Guide to Rational Reaction Design
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For the selective amination of this compound, the following considerations are crucial:
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used and commercially available. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle. For the amination of electron-deficient heteroaryl halides like our substrate, ligands such as XPhos , RuPhos , or BrettPhos are often excellent choices.[3] Xantphos has also been shown to be effective for C2-selective amination in dichloropyridines, and its bidentate nature can be beneficial.[4] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures. |
| Solvent | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are the most frequently used solvents for this reaction. |
| Temperature | The reaction temperature typically ranges from 80 °C to 110 °C . The optimal temperature will depend on the specific amine, ligand, and base used. |
Experimental Protocols
The following protocols provide a starting point for the selective mono-amination of this compound. Optimization may be necessary for specific amines and desired scales.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 equivalents)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add this compound (1.0 equiv.), Pd₂(dba)₃ (e.g., 0.015 equiv.), XPhos (e.g., 0.03 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the amine (1.1 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2,5-dichloropyridine derivative.
Protocol 2: Microwave-Assisted Amination
For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), Pd(OAc)₂ (e.g., 0.10 equiv.), XPhos (e.g., 0.10 equiv.), and KOtBu (1.2 equiv.).[5]
-
Solvent and Amine Addition: Add anhydrous toluene and the amine (1.2 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): TLC is a convenient method for monitoring the progress of the reaction. A suitable eluent system (e.g., 10-30% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light (254 nm). For amines that are not UV-active, staining with ninhydrin can be employed.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the consumption of starting materials and the formation of the desired product by observing the corresponding molecular ion peaks. It can also help in identifying any side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the purified product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand | - Use fresh palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of side products (e.g., hydrodehalogenation) | - High reaction temperature- Incomplete formation of the active catalyst | - Lower the reaction temperature.- Consider using a pre-formed palladium catalyst. |
| Poor regioselectivity (amination at chloro positions) | - Reaction conditions too harsh | - Lower the reaction temperature and shorten the reaction time.- Use a milder base. |
| Difficulty in purification | - Co-elution of product with byproducts or residual ligand | - Optimize the column chromatography conditions (e.g., different solvent system, gradient elution).- Consider a different work-up procedure, such as an acid-base extraction to remove basic impurities. |
Safety Precautions
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle these solvents in a fume hood.
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and selective route to valuable 4-amino-2,5-dichloropyridine intermediates. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and base, researchers can achieve high yields of the desired mono-aminated product. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful synthetic transformation in the pursuit of novel molecules for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
Sonogashira Coupling of 4-Bromo-2,5-dichloropyridine: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-bromo-2,5-dichloropyridine, a challenging yet valuable heterocyclic building block in pharmaceutical and materials science research. We will explore the inherent challenges of regioselectivity, delve into the reaction mechanism, and present optimized conditions to guide researchers toward successful synthesis of 4-alkynyl-2,5-dichloropyridines.
Introduction: The Strategic Importance of the Sonogashira Coupling
First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for constructing arylalkynes and conjugated enynes.[1][4] Its utility stems from the mild reaction conditions and high tolerance for a wide array of functional groups, making it suitable for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][5] The pyridine moiety, in particular, is a prevalent scaffold in drug discovery, and functionalizing it via C-C bond formation is of paramount importance.[2][6]
The substrate at the heart of this guide, this compound, presents a unique synthetic challenge. It possesses three potential reaction sites, demanding a highly selective approach to achieve the desired substitution. The inherent reactivity difference among carbon-halogen bonds (C-I > C-Br > C-Cl) provides a strategic entry point for regioselective functionalization, making the Sonogashira coupling the ideal choice for targeting the C4 position.[5][7]
The Catalytic Heart of the Reaction: Mechanism and Rationale
Understanding the Sonogashira mechanism is crucial for troubleshooting and optimization. The reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][8]
-
The Palladium Cycle: This is the main engine of the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and creates a Pd(II) intermediate.[7][8] The electron-deficient nature of the dichloropyridine ring can facilitate this step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the bromide ion.[1][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the alkyne.[9] This complexation increases the acidity of the terminal proton.[3][9]
-
Deprotonation: An amine base deprotonates the activated alkyne, forming the key copper(I) acetylide intermediate.[1][9] This species is now primed for the transmetalation step with the palladium center.
-
Copper-Free Variant: To avoid the primary side reaction of the copper-catalyzed process—oxidative homocoupling of the alkyne (Glaser coupling)—copper-free conditions have been developed.[1][3][5] In these systems, a strong base deprotonates the alkyne, which then coordinates directly with the Pd(II) complex, albeit often requiring more forcing conditions or specialized ligands.[8][10]
Visualization: The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimizing the Reaction: A Guide to Key Parameters
Successful and selective coupling of this compound hinges on the careful selection of catalysts, reagents, and conditions.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are robust, commercially available, and effective for aryl bromides. PdCl₂(PPh₃)₂ is often preferred due to its higher air stability.[11] For particularly stubborn couplings, catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be employed. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the alkyne.[1][12] Use of 1–5 mol% is typical. Note: Rigorous deoxygenation is critical when using copper to prevent alkyne homocoupling.[1][13] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA) | An amine base is essential. Et₃N often serves as both base and co-solvent. For sensitive substrates, a bulkier, non-nucleophilic base like DIPEA can be advantageous. The base neutralizes the HBr byproduct and deprotonates the alkyne.[1] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane | A polar aprotic solvent is required to dissolve the reagents. THF is an excellent starting point. DMF can be used for less reactive partners but may require higher purification effort.[6][7] |
| Temperature | Room Temperature to 65 °C | Aryl bromides typically require heat to facilitate oxidative addition. However, given the electron-deficient nature of the pyridine ring, starting at room temperature and gently heating (e.g., 50-65 °C) is a prudent strategy.[6] Overheating risks side reactions at the less reactive chloride positions. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical. The Pd(0) catalyst is oxygen-sensitive, and oxygen promotes the undesired Glaser coupling side reaction.[1][12][13] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1–1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1–5 mol%)
-
Copper(I) Iodide [CuI] (1–5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (~3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF)
-
Standard workup reagents: Diethyl ether, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and copper(I) iodide (e.g., 0.025 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution) followed by triethylamine (3.0 eq) via syringe. Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Catalyst Addition: Finally, add the PdCl₂(PPh₃)₂ catalyst (e.g., 0.05 eq) to the stirring solution. The mixture may change color (e.g., to a yellowish or dark brown suspension).
-
Reaction Execution: Stir the reaction at room temperature for 30 minutes, then slowly heat to 50–65 °C using an oil bath.
-
Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove the palladium black and other insoluble salts. Rinse the pad with additional diethyl ether.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (this step is crucial for removing copper salts), saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-alkynyl-2,5-dichloropyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst (oxidized).2. Insufficient temperature.3. Water in reagents/solvent. | 1. Use fresh catalyst and ensure a strictly inert atmosphere.2. Gradually increase temperature, monitoring for side product formation.3. Use anhydrous solvents and dry reagents thoroughly. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction.2. Catalyst ratio imbalance. | 1. Improve degassing of solvent and ensure a leak-free inert gas setup.2. Consider a copper-free protocol using a stronger base like Cs₂CO₃ and a specialized ligand.[10][14] |
| De-bromination of Starting Material | 1. Impurities in the alkyne.2. Reaction temperature too high. | 1. Purify the alkyne before use.2. Reduce the reaction temperature and extend the reaction time. |
| Formation of Di-substituted Products (at Cl positions) | 1. Reaction conditions are too harsh (high temp/long time). | 1. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting bromide.2. This highlights the importance of kinetic control to maintain regioselectivity. |
Conclusion
The Sonogashira coupling of this compound is a powerful and regioselective transformation that provides access to valuable 4-alkynylpyridine derivatives. Success relies on a firm understanding of the reaction mechanism and meticulous control over key experimental parameters. By prioritizing an inert atmosphere, selecting appropriate catalysts and bases, and carefully managing reaction temperature, researchers can effectively mitigate common side reactions like Glaser coupling and ensure high yields of the desired product. This guide serves as a comprehensive resource to empower scientists in leveraging this reaction for advanced chemical synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions Involving 4-Bromo-2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Stille coupling reaction utilizing 4-Bromo-2,5-dichloropyridine, a versatile building block in modern synthetic chemistry. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a comprehensive understanding of the reaction's principles, nuances, and practical applications, particularly in the realm of pharmaceutical research and development.
Introduction: The Strategic Importance of this compound in Cross-Coupling Chemistry
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] this compound is a particularly valuable trifunctionalized pyridine derivative that offers multiple, distinct reaction sites for sequential and regioselective functionalization. The presence of three halogen atoms with differential reactivity allows for a programmed approach to the synthesis of complex, polysubstituted pyridines.
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide, is an exceptionally powerful tool for the functionalization of such heterocyclic systems.[2] Its tolerance of a wide range of functional groups, coupled with generally mild reaction conditions, makes it highly suitable for the intricate synthetic pathways often required in drug discovery.[3][4][5] This guide will focus on the selective coupling at the C-4 position of this compound, leveraging the inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds.
Mechanistic Insights and Regioselectivity
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on predictable and controllable regioselectivity. In the case of this compound, the desired outcome is the selective reaction at the C-4 position, leaving the two chlorine atoms untouched for subsequent transformations.
The catalytic cycle of the Stille reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The regioselectivity of the initial oxidative addition step is the determining factor for the final product. For polyhalogenated heterocycles, the site of oxidative addition is governed by a combination of electronic and steric factors. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step.
In this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bonds at the 2- and 5-positions. This inherent difference in reactivity allows for highly selective Stille couplings at the C-4 position under carefully controlled conditions. The electron-withdrawing nature of the pyridine nitrogen atom also activates the C-4 position towards oxidative addition. While the C-2 position is electronically activated, the greater lability of the C-Br bond typically directs the reaction to the C-4 position.
Materials and Equipment
Reagents:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)tin, (Vinyl)tributyltin, Tributyl(heteroaryl)tin)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Anhydrous solvent (e.g., Toluene, Dioxane, N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Reagents for workup and purification (e.g., Ethyl acetate, Hexanes, Saturated aqueous potassium fluoride solution, Brine, Anhydrous sodium sulfate, Silica gel)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles for transfer of degassed solvents and reagents
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Experimental Protocol: A Representative Stille Coupling of this compound
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane. The specific conditions may require optimization depending on the nature of the organostannane.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.).
-
Under a positive flow of inert gas (Argon or Nitrogen), add the organostannane (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degas the resulting solution by bubbling with the inert gas for 15-20 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing the filter cake with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-substituted-2,5-dichloropyridine.
-
Data Summary: Representative Reaction Conditions
While specific examples for this compound are not extensively documented in readily available literature, the following table provides representative conditions based on Stille couplings of similar polyhalogenated pyridines and general principles of the reaction. These should serve as a strong starting point for optimization.
| Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | 70-90 |
| Tributyl(2-thienyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | 75-95 |
| (Vinyl)tributyltin | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12-24 | 65-85 |
| Tributyl(4-methoxyphenyl)tin | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 18 | 70-88 |
| Tributyl(pyridin-3-yl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 24 | 60-80 |
Note: Yields are estimates and highly dependent on the specific substrate and reaction scale. Optimization of catalyst, ligand, solvent, and temperature is often necessary to achieve optimal results.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor quality of reagents/solvent.
-
Solution: Ensure the palladium catalyst is active (a fresh bottle or proper storage is crucial). Use freshly distilled and thoroughly degassed solvents. Increase the reaction temperature or try a different solvent.
-
-
Formation of Homocoupled Byproducts (R'-R'):
-
Cause: This is a common side reaction in Stille couplings.
-
Solution: Lower the reaction temperature. Ensure slow addition of the organostannane. The choice of palladium precursor and ligand can also influence the extent of homocoupling.
-
-
Difficulty in Removing Tin Byproducts:
-
Cause: Tributyltin halides can be difficult to separate from the desired product.
-
Solution: A KF workup is highly effective. Multiple washes with aqueous KF or stirring the crude product with silica gel and a small amount of triethylamine in the eluent before column chromatography can be beneficial.[3]
-
Conclusion
The Stille coupling of this compound offers a reliable and regioselective method for the synthesis of 4-substituted-2,5-dichloropyridines. These products are valuable intermediates, providing a platform for further diversification at the remaining chloro-positions through other cross-coupling reactions or nucleophilic aromatic substitution. By understanding the underlying principles of regioselectivity and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to access novel and complex pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2,5-dichloropyridine
Abstract
This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-2,5-dichloropyridine, a versatile and synthetically important heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanistic underpinnings, regiochemical considerations, and practical execution of SNAr reactions. Furthermore, it contrasts SNAr with complementary palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to offer a complete strategic guide for the functionalization of this substrate. Detailed, field-tested protocols are provided for key transformations, empowering scientists to leverage this scaffold in the synthesis of novel chemical entities.
Introduction: The Chemistry of Halogenated Pyridines
The pyridine ring is a cornerstone of many pharmaceutical agents and agrochemicals. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, a reactivity profile opposite to that of benzene.[1] When further substituted with electron-withdrawing groups, such as halogens, this reactivity is significantly enhanced, making nucleophilic aromatic substitution (SNAr) a primary pathway for its functionalization.[2][3]
This compound is a particularly interesting substrate, presenting three potential sites for substitution. Understanding the factors that govern the regioselectivity of these reactions is paramount for predictable and efficient synthesis. This guide will elucidate these principles and provide actionable protocols for laboratory application.
Mechanistic Principles and Regioselectivity
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions, SNAr on an aromatic ring proceeds via a two-step addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is then restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is the key determinant of the reaction's feasibility and regioselectivity. For pyridine substrates, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][2] This is because the negative charge in the resulting intermediate can be delocalized directly onto the electronegative nitrogen atom, providing substantial stabilization.[2][6] Attack at C3 or C5 (meta) positions does not permit this delocalization, making it a much less favorable pathway.[2]
Regiochemical Analysis of this compound
In this compound, three potential reaction sites exist: C2-Cl, C4-Br, and C5-Cl.
-
Positional Activation: Based on the principles above, the C2 and C4 positions are electronically activated for nucleophilic attack. The C5 position is meta to the nitrogen and is therefore considered deactivated. Consequently, substitution at C5 is highly unlikely under typical SNAr conditions.
-
Leaving Group Ability: The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[2] This suggests that the chloro and bromo groups on our substrate have comparable intrinsic leaving group ability.
-
Predicted Outcome: The reaction will be a competition between substitution at the activated C2 and C4 positions. The C4 position is para to the ring nitrogen, and substitution at this site is often highly favored. Therefore, the most probable outcome for a standard SNAr reaction on this compound is the displacement of the bromide at the C4 position . This selectivity makes the substrate a valuable precursor for introducing a wide array of nucleophiles at C4, while retaining the chlorine atoms at C2 and C5 for potential subsequent transformations.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general method for the C4-amination of this compound using a representative amine, morpholine.
Materials and Equipment:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq.) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined by reaction monitoring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-2,5-dichloropyridine product.
| Nucleophile (Example) | Conditions | Position | Typical Yield |
| Morpholine | K₂CO₃, DMF, 100 °C | C4 | 85-95% |
| Aniline | Cs₂CO₃, Dioxane, 110 °C | C4 | 70-85% |
| Sodium Methoxide | MeOH, 65 °C | C4 | 90-98% |
| Sodium Thiophenoxide | DMF, 80 °C | C4 | 80-90% |
Table 1: Representative SNAr Reactions on this compound.
Alternative & Complementary Synthetic Strategies
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions offer alternative and often complementary methods for functionalizing this compound, particularly for C-C and certain C-N bond formations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[7][8] For polyhalogenated substrates, the site of reaction is dictated by the relative ease of oxidative addition to the Pd(0) catalyst. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, making the C4 position the primary site for Suzuki coupling.
Protocol 2: Suzuki-Miyaura Coupling at the C4-Position
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[9][10]
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates completion (4-16 hours).
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another palladium-catalyzed reaction that serves as a powerful alternative to SNAr for constructing C-N bonds, often under milder conditions and with a broader substrate scope.[11][12][13] Similar to the Suzuki reaction, it preferentially occurs at the C-Br bond.
Protocol 3: Buchwald-Hartwig Amination at the C4-Position
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as Toluene or Dioxane.
-
Heating: Heat the mixture to 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Perform a standard extractive workup and purify the product by column chromatography.
Caption: A generalized workflow for reactions involving this compound.
Strategic Comparison: SNAr vs. Cross-Coupling
The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on several factors, including the nature of the desired product, functional group tolerance, and cost.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) |
| Bond Formed | C-O, C-N, C-S | C-C, C-N |
| Key Reagent | Strong Nucleophile | Organoboron/Amine + Pd Catalyst/Ligand |
| Conditions | Often requires heat; polar aprotic solvents | Can often be run at lower temperatures |
| Selectivity | Governed by electronics (C4-Br) | Governed by oxidative addition reactivity (C4-Br) |
| Advantages | Catalyst-free, often operationally simple, lower cost | Broader scope for C-C bonds, milder conditions for some amines |
| Limitations | Limited to strong nucleophiles; may require high temps | Catalyst/ligand cost, sensitivity to air/moisture |
Table 2: Strategic comparison of major reaction pathways.
Caption: Overview of the primary functionalization strategies.
Conclusion
This compound is a highly valuable building block for the synthesis of complex substituted pyridines. Its reactivity is dominated by the electronic activation of the C4 position, leading to predictable and highly regioselective substitution of the C4-bromide under both SNAr and palladium-catalyzed cross-coupling conditions. By understanding the underlying mechanistic principles and choosing the appropriate reaction conditions, researchers can effectively utilize this substrate to access a diverse range of 4-substituted-2,5-dichloropyridines, which can serve as key intermediates in medicinal chemistry and materials science discovery programs.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Strategic Use of 4-Bromo-2,5-dichloropyridine in the Synthesis of Pharmaceutical Intermediates
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-2,5-dichloropyridine, a tri-halogenated heterocyclic building block with significant potential in pharmaceutical synthesis. We delve into the molecule's distinct reactivity profile, governed by the differential electronic and steric nature of its three halogen substituents. The core of this document is dedicated to detailed, field-proven protocols for key synthetic transformations, including regioselective Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and functionalizations via metal-halogen exchange. By explaining the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to strategically employ this compound in the construction of complex molecular architectures for next-generation therapeutics.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in drug design. Halogenated pyridines, such as this compound, are particularly valuable as versatile pharmaceutical intermediates.[1][2] They serve as chemical linchpins, offering multiple, distinct reaction sites for the sequential and controlled introduction of various pharmacophores.[1]
This compound (CAS: 1184917-16-5) is a unique building block whose synthetic utility is derived from the differential reactivity of its C-Br and C-Cl bonds. This inherent selectivity allows for a modular approach to synthesis, enabling the construction of complex, highly substituted pyridine derivatives that would be challenging to access through other means.
Physicochemical Properties & Reactivity Profile
Understanding the inherent reactivity of each position on the this compound ring is critical for predictable and successful synthetic planning.
| Property | Value |
| CAS Number | 1184917-16-5[3] |
| Molecular Formula | C₅H₂BrCl₂N |
| Molecular Weight | 226.89 g/mol |
| Appearance | (Varies) Typically off-white to yellow solid |
| Boiling Point | ~254 °C (Predicted)[4] |
The reactivity of the halogen substituents is generally governed by two primary factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, making it the preferred site for reactions that proceed via oxidative addition, such as palladium-catalyzed cross-coupling.
-
Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The C2 position is generally more electrophilic than C4 in dihalopyridines, making it susceptible to nucleophilic aromatic substitution (SNAr).[5]
This leads to a clear hierarchy of reactivity, which can be exploited for selective functionalization.
References
Application Notes & Protocols: 4-Bromo-2,5-dichloropyridine as a Strategic Intermediate in the Synthesis of Advanced Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the strategic application of 4-Bromo-2,5-dichloropyridine in the synthesis of advanced agrochemicals. We move beyond a mere recitation of facts to deliver a field-proven perspective on why this halogenated pyridine is a valuable intermediate, particularly for the development of next-generation fungicides. This document details the chemical rationale behind its use, focusing on its reactivity in palladium-catalyzed cross-coupling reactions. A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling is provided, illustrating the synthesis of a pyridinecarboxamide scaffold, a core motif in many modern fungicides. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their agrochemical discovery and development programs.
Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in modern agrochemical design, present in a wide array of herbicides, insecticides, and fungicides. Its unique electronic properties and ability to act as a hydrogen bond acceptor allow for potent interactions with biological targets. The strategic introduction of halogen atoms onto the pyridine core is a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.
This compound is a particularly valuable, albeit under-documented, intermediate in this context. Its trifunctional nature offers a rich platform for selective chemical modifications. The differential reactivity of the bromine and chlorine substituents, as well as the distinct electronic environments of the C-4, C-2, and C-5 positions, allows for a stepwise and controlled elaboration of the pyridine core. This enables the synthesis of complex, highly functionalized molecules with the potential for novel modes of action and improved efficacy against resistant pathogens. While many bromopyridines are recognized as valuable for plant protection due to their fungicidal properties, the specific utility of the 4-bromo-2,5-dichloro isomer is a subject of ongoing research and development.[1]
This guide will focus on a representative and highly relevant application of this compound: its use as a building block for pyridinecarboxamide fungicides. This class of fungicides has seen significant commercial success, and the synthetic strategies detailed herein are directly applicable to the exploration of novel chemical space within this important agrochemical class.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 1184917-16-5 | Sigma-Aldrich |
| Molecular Formula | C₅H₂BrCl₂N | Sigma-Aldrich |
| Molecular Weight | 226.89 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Generic |
| Boiling Point | 254 °C | Alfa Chemistry |
| Flash Point | 108 °C | Alfa Chemistry |
| Density | 1.848 g/cm³ | Alfa Chemistry |
Synthetic Utility and Reaction Mechanisms
The synthetic power of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-Br bond is generally more reactive than the C-Cl bonds. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity allows for the selective functionalization of the C-4 position, leaving the C-2 and C-5 chloro substituents available for subsequent modifications.
The following diagram illustrates the catalytic cycle of a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This selective functionalization is a key advantage, as it allows for the construction of a molecular scaffold that can be further elaborated. For instance, after a Suzuki coupling at the C-4 position, the remaining chloro substituents can be targeted for nucleophilic aromatic substitution or other cross-coupling reactions, enabling the synthesis of a diverse library of compounds from a single, versatile intermediate.
Application Protocol: Synthesis of a Representative Pyridinecarboxamide Fungicide Scaffold
The following protocol details a representative synthesis of a 2,5-dichloro-4-arylpyridine intermediate, a key scaffold for pyridinecarboxamide fungicides. This is a practical, lab-scale procedure that can be adapted and optimized for the synthesis of various analogues.
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Detailed Step-by-Step Protocol
Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 227 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in anhydrous 1,4-dioxane (2 mL).
-
Catalyst Addition: Add the catalyst premix to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dichloro-4-arylpyridine product.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) active catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.
-
Anhydrous and Degassed Solvents: While water is a component of the solvent system, using anhydrous dioxane and degassed water minimizes side reactions and ensures the stability of the catalyst and reagents.
-
Ligand Choice (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the C-Br bond and facilitates the reductive elimination step, leading to higher yields and faster reaction times.
-
Base (K₂CO₃): The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Conclusion and Future Outlook
This compound is a versatile and strategically valuable intermediate for the synthesis of advanced agrochemicals. Its differential halogen reactivity allows for selective, stepwise functionalization, providing access to a wide range of complex molecular architectures. The Suzuki-Miyaura coupling protocol detailed herein serves as a robust starting point for the synthesis of pyridinecarboxamide fungicide scaffolds and other valuable agrochemical motifs.
The continued exploration of novel cross-coupling methodologies and the development of more active and selective catalyst systems will further expand the utility of this compound in agrochemical research. As the demand for new and more effective crop protection agents grows, the strategic use of such versatile building blocks will be paramount in the discovery and development of the next generation of fungicides, herbicides, and insecticides.
References
Application Notes and Protocols for the Strategic Functionalization of 4-Bromo-2,5-dichloropyridine via Palladium-Catalyzed Cross-Coupling
Introduction: Navigating the Regioselective Functionalization of a Polyhalogenated Pyridine
For researchers, scientists, and professionals in drug development, polyfunctionalized pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals. The strategic introduction of molecular complexity onto these heterocycles is a key objective in modern synthetic chemistry. 4-Bromo-2,5-dichloropyridine is a versatile, yet challenging, starting material. Its three halogen atoms, each with distinct electronic and steric environments, offer multiple avenues for functionalization. However, achieving site-selective transformation is a non-trivial task that hinges on a deep understanding of the underlying reaction mechanisms and precise control of reaction parameters.
This in-depth technical guide provides detailed experimental procedures for the selective cross-coupling of this compound, focusing on three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond a mere recitation of steps, this document elucidates the causal relationships behind the choice of catalysts, ligands, bases, and solvents, empowering the researcher to not only replicate these protocols but also to adapt them for their specific synthetic challenges.
Understanding the Landscape of Reactivity
The regiochemical outcome of palladium-catalyzed cross-coupling on this compound is a nuanced interplay of electronics and sterics. The general hierarchy of C-X bond reactivity in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1] This principle suggests that the C4-Br bond should be the most reactive site. However, the pyridine nitrogen atom exerts a strong electronic influence, rendering the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. In this specific substrate, the C2-Cl and C4-Br are both electronically activated. The final outcome is therefore highly dependent on the chosen catalytic system.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[2] For this compound, the primary challenge lies in selectively coupling at the C4-bromo position without disturbing the C2 and C5 chloro substituents.
Causality in Experimental Design: Selecting the Right Tools for C4-Selectivity
To favor oxidative addition at the C4-Br bond over the C2-Cl bond, a catalyst system that is sensitive to the inherent C-Br reactivity and less influenced by the electronic activation at C2 is desirable. A common strategy is to use a less sterically demanding phosphine ligand in conjunction with a standard palladium precursor.
Detailed Experimental Protocol: C4-Arylation of this compound
This protocol is designed for the selective coupling of an arylboronic acid at the C4 position.
Reaction Scheme:
A typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,5-dichloropyridine.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A reliable Pd(0) source that is effective for a wide range of Suzuki couplings. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | A moderately electron-rich and sterically accessible ligand that promotes the desired C-Br activation. |
| Base | K₂CO₃ | A moderately strong inorganic base, crucial for the transmetalation step.[3] |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides the necessary thermal energy to drive the catalytic cycle without promoting significant catalyst decomposition. |
Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl groups into aromatic systems.[4] Similar to the Suzuki coupling, achieving selectivity for the C4-bromo position is the primary objective.
Causality in Experimental Design: Fine-Tuning for C-Br Activation
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4] The choice of palladium catalyst and ligands, along with the reaction conditions, can be tuned to favor the desired regioselectivity. For selective C-Br coupling, standard Sonogashira conditions are often effective.
Detailed Experimental Protocol: C4-Alkynylation of this compound
This protocol outlines the procedure for the selective coupling of a terminal alkyne at the C4 position.
Reaction Scheme:
A typical Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Copper Co-catalyst | CuI | Facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A common aprotic solvent that provides good solubility for the reactants and catalysts. |
| Temperature | Room temperature to 50 °C | Sonogashira couplings can often be performed under mild conditions, which helps to minimize side reactions. |
Part 3: Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the C4 position.
Causality in Experimental Design: Ligand Control for Selective Amination
Achieving high selectivity in the Buchwald-Hartwig amination of polyhalogenated substrates often relies on the judicious choice of a bulky, electron-rich phosphine ligand. These ligands promote the reductive elimination step and can influence the site of oxidative addition.
Detailed Experimental Protocol: C4-Amination of this compound
This protocol is designed for the selective coupling of a primary or secondary amine at the C4 position.
Reaction Scheme:
A typical Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or glovebox
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Substrate Addition: Add this compound to the tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of Buchwald-Hartwig aminations, including those with challenging substrates.[6] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] |
| Solvent | Toluene | A common non-polar solvent for this reaction that provides good solubility for the reactants and catalyst system. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to drive the amination of less reactive aryl halides. |
General Catalytic Cycle and Workflow Visualization
The three cross-coupling reactions discussed share a common mechanistic framework, which is crucial for understanding and troubleshooting these transformations.
Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A general experimental workflow for cross-coupling reactions.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust starting point for the selective functionalization of this compound. By understanding the principles of regioselectivity and the roles of the various reaction components, researchers can confidently employ these powerful cross-coupling reactions to synthesize novel and complex pyridine derivatives. The resulting 4-substituted-2,5-dichloropyridines are themselves versatile intermediates, with the remaining chloro substituents available for subsequent transformations, opening the door to a vast and unexplored chemical space. Further optimization of these conditions, particularly through high-throughput screening of ligands and catalysts, will undoubtedly lead to even more efficient and selective methods for the construction of these valuable molecular architectures.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
purification of products from 4-Bromo-2,5-dichloropyridine reactions
An In-Depth Guide to the Purification of Reaction Products from 4-Bromo-2,5-dichloropyridine
Authored by: A Senior Application Scientist
Introduction: The Versatility of this compound in Modern Synthesis
This compound is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and materials science.[1][2] Its three distinct halogen atoms offer orthogonal reactivity, enabling selective and sequential functionalization. This strategic arrangement allows for the construction of complex molecular architectures, making it a prized starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[3][4]
The primary utility of this scaffold lies in its susceptibility to a range of powerful cross-coupling and substitution reactions. The most common transformations include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the creation of carbon-nitrogen bonds, essential for synthesizing a vast array of biologically active amines.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles like alkoxides and amines, leveraging the electron-deficient nature of the pyridine ring.[7][8]
Successfully synthesizing target molecules from this compound is only half the battle. The ultimate purity of the final compound dictates its suitability for downstream applications, particularly in drug development where stringent purity standards are paramount. This guide provides detailed protocols and expert insights into the purification of products derived from these key reactions, ensuring researchers can achieve high-purity compounds reliably and efficiently.
Part 1: Purification of Suzuki-Miyaura Cross-Coupling Products
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[9] When using this compound, the bromine at the 4-position is typically the most reactive site for palladium-catalyzed coupling. The purification strategy must address a predictable set of impurities.
Causality of Impurities: A typical Suzuki reaction mixture contains not only the desired product but also:
-
Palladium Catalyst/Ligand Residues: Often colored and can interfere with biological assays.
-
Inorganic Base: (e.g., K₂CO₃, Cs₂CO₃) which must be removed.
-
Unreacted Starting Materials: Residual this compound and the organoboron reagent.
-
Boronic Acid Byproducts: Including homo-coupled boronic acids (boronic acid anhydrides) and protodeborylated arenes.[10]
-
Homo-coupling Products: Arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[10]
Protocol 1: Standard Workup and Chromatographic Purification
This protocol outlines a robust method for isolating the coupled product from the reaction mixture.
Step-by-Step Methodology:
-
Reaction Quenching & Initial Filtration:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[11] Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x) to remove the majority of the inorganic base and water-soluble byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any acidic impurities.
-
Brine (saturated NaCl solution) (1x) to facilitate the separation of the organic and aqueous layers and remove residual water.[9][12]
-
-
Rationale: This aqueous workup is critical for removing inorganic materials and highly polar impurities that would otherwise complicate chromatographic purification.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel (dry loading) for best resolution.[11][13]
-
Purify the material via flash column chromatography on silica gel.[14][15]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. The optimal solvent system should be determined beforehand by TLC analysis.[16]
-
Rationale: Chromatography separates compounds based on their polarity.[16] The non-polar starting materials and byproducts will elute first, followed by the desired, moderately polar product. Highly polar impurities will remain on the column.
-
-
Product Isolation and Characterization:
-
Combine the fractions containing the pure product (as determined by TLC or another analytical method).[14]
-
Remove the solvent under reduced pressure to yield the purified product.
-
Confirm the identity and purity by NMR, MS, and other appropriate analytical techniques.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Product | Typical Yield | Typical Purity (by HPLC) |
| Phenylboronic acid | 4-Phenyl-2,5-dichloropyridine | 85-95% | >98% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-dichloropyridine | 80-90% | >98% |
| Thiophene-3-boronic acid | 4-(Thiophen-3-yl)-2,5-dichloropyridine | 75-85% | >97% |
Visualization: Suzuki Coupling Purification Workflow
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. longdom.org [longdom.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2,5-dichloropyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-Bromo-2,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for this challenging yet pivotal transformation. The electron-deficient nature of the pyridine ring, combined with the differential reactivity of its halogen substituents, presents unique optimization challenges. This resource consolidates field-proven advice, mechanistic explanations, and detailed protocols to empower you to overcome these hurdles and achieve high-yield, selective couplings.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when performing Suzuki couplings with this compound.
Q1: My reaction yield is low or I'm observing no product formation. What are the most likely causes?
A1: Low to no yield in the Suzuki coupling of this compound can stem from several factors, often related to the challenging nature of the substrate.[1]
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Improperly degassed solvents or a poorly maintained inert atmosphere can lead to catalyst decomposition into palladium black, halting the catalytic cycle.
-
Poor Reagent Quality: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through processes like protodeboronation.[2][3] This side reaction replaces the carbon-boron bond with a carbon-hydrogen bond, consuming your nucleophile.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak or poorly soluble may not efficiently activate the boronic acid for transmetalation.[1][5] The solvent system must facilitate the dissolution of both organic and inorganic reagents.[1]
-
Ineffective Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[6] For an electron-deficient substrate like this compound, a standard ligand like triphenylphosphine may be insufficient.[7]
Q2: I am observing significant amounts of the protodeboronated byproduct of my boronic acid. How can I minimize this?
A2: Protodeboronation is a common side reaction that plagues Suzuki couplings, particularly with electron-rich or heteroaryl boronic acids.[2][4]
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[7]
-
Select the Appropriate Base: While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation.[4][5] Screening weaker bases or using a stoichiometric amount of a strong base can be beneficial.
-
Employ a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can protect it from premature decomposition.[2] These esters often hydrolyze in situ to generate the active boronic acid at a controlled rate.[8][9] This "slow release" strategy keeps the concentration of the sensitive boronic acid low, minimizing side reactions.[8]
Q3: Which halogen is expected to react first on this compound?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[10] Therefore, the C-Br bond at the 4-position is significantly more reactive towards oxidative addition than the C-Cl bonds at the 2 and 5-positions. This inherent reactivity difference allows for selective mono-functionalization at the 4-position.
Q4: How do I choose the right catalyst system for this specific substrate?
A4: Given the electron-deficient nature of the pyridine ring, a robust catalyst system is required.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species.
-
Ligand Selection: This is arguably the most critical parameter. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally preferred.[7] These ligands promote the often rate-limiting oxidative addition step and stabilize the palladium center.[6] Excellent choices for this substrate include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[11][12] N-Heterocyclic carbenes (NHCs) can also be highly effective.[6][13]
Q5: What is the role of water in the reaction mixture?
A5: The presence of water in a Suzuki coupling can be beneficial for several reasons. It can significantly improve the solubility of inorganic bases like K₂CO₃ and K₃PO₄, which is often essential for the reaction to proceed efficiently. Water can also influence the equilibrium of the boronic acid species and the overall polarity of the solvent, which can impact reaction rates. However, an excess of water can promote protodeboronation, so the amount should be carefully controlled.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh bottle of palladium precursor. Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand such as SPhos or XPhos.[7][12] Increase the reaction temperature in increments of 10-20 °C. |
| Poor Base Solubility/Activity | Switch to a more soluble base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered to maximize surface area. Consider a solvent system like dioxane/water or THF/water to improve base solubility.[14] |
Problem 2: Starting Material Consumed, but Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | Verify the quality of the boronic acid. Use a slight excess (1.2-1.5 equivalents). Consider using the corresponding boronic ester (e.g., pinacol ester) for a "slow release" of the active nucleophile.[3] Minimize water content in the reaction. |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together and is often competitive with the desired cross-coupling. Ensure a strictly oxygen-free environment, as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2] Using bulky ligands can sterically hinder this side reaction.[15] |
| Product Degradation | If the product is unstable under the reaction conditions, consider lowering the temperature or reducing the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion. |
Visualizing the Suzuki Coupling Workflow
A systematic approach is key to successfully optimizing a challenging Suzuki coupling. The following workflow outlines a logical progression for troubleshooting and optimization.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to rational optimization. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[6][10]
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.[7]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]
-
Catalyst Premix: In a separate vial, under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane.
-
Solvent Addition: Prepare the degassed solvent mixture of dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.[7] Add the degassed solvent to the flask containing the reagents via syringe.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,5-dichloropyridine.[7]
Data Summary: Condition Screening
The choice of reaction parameters can dramatically influence the yield. The following table provides a starting point for optimization based on common conditions reported in the literature.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (2:1) | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | Moderate to Good |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O (3:1) | 80 | Moderate to Good |
Note: Yields are highly dependent on the specific boronic acid coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-2,5-dichloropyridine Reactions
Welcome to the Technical Support Center for 4-Bromo-2,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during key synthetic transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, the electronic properties and multiple halogen sites of this compound introduce specific challenges, often leading to a mixture of undesired side products.
Frequently Asked Questions & Troubleshooting
Q1: My primary side product has a mass corresponding to 2,5-dichloropyridine (M-Br+H). What is this hydrodehalogenation byproduct and how can I minimize it?
A1: This side product results from hydrodehalogenation , a common undesired reaction where the bromine atom is replaced by a hydrogen atom.[1] The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed oxidative addition, so this process selectively occurs at the C4 position.
Causality: Hydrodehalogenation is often promoted by the presence of a hydride source. This can be an obvious reagent (e.g., a borohydride) or a more subtle one, such as an alcohol solvent (ethanol, isopropanol), water, or even certain bases and additives that can generate hydride species in situ.[2][3] The palladium catalyst can facilitate the transfer of a hydride to the aryl halide, leading to the reduced byproduct.[4]
Troubleshooting & Solutions:
-
Solvent Choice: Switch to strictly anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents if hydrodehalogenation is significant.
-
Base Selection: Use non-hydridic bases. While bases like NaOtBu are standard, ensure they are anhydrous. Carbonates (K₂CO₃, Cs₂CO₃) are generally safer in this regard.
-
Hydrogen Source Control: Ensure all reagents and glassware are scrupulously dried. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) to remove moisture and oxygen.
-
Catalyst/Ligand System: Some ligand systems are more prone to promoting hydrodehalogenation. If the problem persists, screen different phosphine ligands. Sometimes, a slightly less active catalyst system can be more selective and suppress this side reaction.
Q2: I am observing a significant amount of 4,4'-Bis(2,5-dichloropyridine) in my reaction mixture. What is this homocoupling product and how do I prevent its formation?
A2: This byproduct is the result of a homocoupling (or Ullmann-type) reaction, where two molecules of this compound couple to form a symmetrical biaryl.[5] This is a prevalent side reaction in many cross-coupling protocols, especially when the rate of transmetalation (in Suzuki) or amine association (in Buchwald-Hartwig) is slow compared to the rate of oxidative addition.
Causality: Homocoupling of the aryl halide can occur through several mechanistic pathways. A common pathway involves the formation of an Ar-Pd(II)-X intermediate, which can then react with another molecule of the same intermediate or undergo reductive processes to generate a Pd(0) species and the homocoupled product.[5][6] The presence of oxygen can sometimes promote the homocoupling of boronic acid partners in Suzuki reactions.[7]
Troubleshooting & Solutions:
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Reaction Kinetics | Ensure the coupling partner (e.g., boronic acid) is highly active and present in a slight excess (1.1-1.5 equiv.). | This promotes the desired cross-coupling pathway (transmetalation) to outcompete the homocoupling pathway. |
| Catalyst & Ligand | Use ligands that promote rapid reductive elimination. Bulky, electron-rich phosphine ligands are often effective.[8] | A faster reductive elimination step to form the desired product reduces the lifetime of intermediates that can lead to homocoupling. |
| Degassing | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling argon through the solvent. | Removing dissolved oxygen minimizes oxidative pathways that can lead to homocoupling of the organoboron reagent.[7] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes favor side reactions like homocoupling.[5] |
Experimental Protocol: Minimizing Hydrodehalogenation and Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for coupling this compound with a generic arylboronic acid, optimized to reduce common side products.
-
Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground, anhydrous K₃PO₄ (2.5 equiv.).
-
Catalyst Pre-mixture: In a separate, dry vial under argon, add the Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%). Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
-
Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask containing the solids. Add enough additional anhydrous, degassed toluene to achieve the desired concentration (typically 0.1-0.2 M).
-
Degassing: Subject the final reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Troubleshooting Workflow for Cross-Coupling Reactions
Section 2: Metal-Halogen Exchange and Lithiation Reactions
Direct functionalization via metal-halogen exchange is a powerful strategy. With this compound, the goal is typically a selective bromine-lithium exchange. However, side reactions can compromise selectivity and yield.
Frequently Asked Questions & Troubleshooting
Q1: When I attempt bromine-lithium exchange with n-BuLi followed by an electrophilic quench, I get a complex mixture. How can I achieve selective monolithiation at the C4 position?
A1: The complexity arises from the high reactivity of organolithium reagents, which can lead to competing reactions. The C-Br bond is the most labile for exchange, but side reactions like deprotonation or attack at a chlorine atom can occur, especially if the temperature is not rigorously controlled.[9] The resulting aryllithium intermediate can also be unstable.[10]
Causality:
-
Temperature: The aryllithium intermediate of this compound is unstable at higher temperatures (e.g., above -78 °C), leading to decomposition or side reactions.[9]
-
Reagent: Highly reactive reagents like n-BuLi or sec-BuLi can be aggressive, potentially causing deprotonation at C3 or C6 or interacting with the chloro-substituents.
-
Solvent: Coordinating solvents like THF are necessary but can also influence the stability and reactivity of the organolithium species.
Troubleshooting & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C, liquid N₂/Et₂O) throughout the lithiation and quench. Do not let the internal temperature rise.
-
Slower Addition: Add the butyllithium reagent dropwise over a prolonged period to maintain a low localized concentration and dissipate heat.
-
Alternative Reagents: Consider using a milder or more selective lithiating agent. For instance, trimethylsilylmethyllithium (TMSCH₂Li) has been shown to be effective for selective bromine-lithium exchange on pyridines.
-
Solvent Effects: The choice of solvent can influence selectivity. While THF is common, mixtures of THF and non-coordinating solvents like toluene or hexanes at very low temperatures can sometimes improve selectivity.[10]
Section 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, enhanced by three halogen atoms, makes this compound a substrate for Nucleophilic Aromatic Substitution (SNAr). A key challenge is controlling regioselectivity.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to displace one of the halogens with sodium methoxide, but I am getting a mixture of isomeric products. Which position is most reactive in SNAr, and how can I control the outcome?
A1: In SNAr reactions, the regiochemical outcome is determined by the stability of the negatively charged intermediate (Meisenheimer complex).[11] For substituted pyridines, attack at the C2 and C4 positions is generally favored because the negative charge can be delocalized onto the electronegative ring nitrogen.[12]
Causality & Selectivity Prediction:
-
Electronic Effects: The C2 and C4 positions are electronically activated towards nucleophilic attack. In 2,4-dichloropyridine, the C4 position is generally more reactive in classical SNAr.[12]
-
Leaving Group Ability: In SNAr, the typical leaving group aptitude is F > Cl ≈ Br > I.[13][14] This is opposite to the trend seen in palladium-catalyzed reactions and suggests that the chloro groups are slightly more reactive than the bromo group in this mechanism.
-
Combined Effect: For this compound, nucleophilic attack is most likely to occur at the C2 position. This is because attack at C2 allows for charge delocalization onto the nitrogen and displacement of a good SNAr leaving group (Cl). Attack at C4, while electronically favorable, involves displacing a slightly poorer leaving group (Br). Attack at C5 is electronically the least favored. Therefore, the primary product is expected to be 4-bromo-5-chloro-2-methoxypyridine.
Troubleshooting & Solutions:
-
Temperature Control: Use the lowest possible temperature that allows the reaction to proceed. This often enhances selectivity by favoring the pathway with the lowest activation energy.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times or excess nucleophile can lead to secondary substitution reactions, forming disubstituted products.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, or NMP are typical for SNAr.
Competing SNAr Pathways Diagram
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed 4-Bromo-2,5-dichloropyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-2,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. This compound presents a unique set of challenges due to its electronic properties and the presence of the pyridine nitrogen. This resource provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these complexities and achieve successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The difficulties arise from a combination of two primary factors:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst center. This coordination can form stable, inactive complexes that halt the catalytic cycle, a phenomenon often called the "2-pyridyl problem," though it affects other pyridine isomers as well.[1][2]
-
Electronic Effects: The pyridine nitrogen and the two chlorine atoms are strongly electron-withdrawing. This electronic deficiency can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]
Q2: Which halide is expected to react first: the C4-bromo or the C2/C5-chloro?
A2: In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[4] Therefore, the carbon-bromine bond at the C4 position is significantly more reactive and should undergo oxidative addition preferentially under standard conditions. Achieving selective coupling at a C-Cl position while the C-Br is present would require specialized, ligand-controlled conditions.[5]
Q3: What are the most common side reactions observed?
A3: Two side reactions are particularly common:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom to yield 2,5-dichloropyridine. This can be caused by trace water or other proton sources in the reaction mixture.[6][7]
-
Protodeboronation (in Suzuki Couplings): The cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond. This is often catalyzed by base or trace acid, particularly in aqueous media.[8][9]
Q4: How critical is the choice of ligand for this substrate?
A4: It is arguably the most critical parameter. To overcome catalyst poisoning, sterically hindered and electron-rich phosphine ligands are required. The bulk of the ligand physically blocks the pyridine nitrogen from accessing and deactivating the palladium center, while the electron-rich nature promotes the desired catalytic steps.[1][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a systematic format.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| No Reaction or Low Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is deactivating the Pd catalyst.[1][11] | 1a. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[10][12] These create a protective pocket around the palladium, preventing coordination by the substrate's nitrogen. 1b. Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation. |
| 2. Poor Catalyst Activation: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst.[13] | 2a. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Note that Pd₂(dba)₃ can degrade over time, so ensure its quality.[3] 2b. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These form the active Pd(0) species rapidly and consistently upon exposure to base.[9][12] | |
| 3. Inappropriate Base: The chosen base may be too weak to facilitate the transmetalation or deprotonation step effectively, or it may be insoluble. | 3a. Screen Bases: For Suzuki couplings, try K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[4] 3b. Improve Base Solubility: For inorganic bases, ensure vigorous stirring. The use of a phase-transfer catalyst or a co-solvent like water can help, but be mindful of side reactions.[5] Soluble organic bases like DBU can be an alternative in some systems.[14] | |
| Major Side Product: Hydrodehalogenation | 1. Presence of a Hydrogen Source: Trace water in solvents or reagents is often the culprit.[7] | 1a. Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened anhydrous solvents. Degas the reaction mixture thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas.[15] |
| 2. β-Hydride Elimination (if coupling alkyl groups): The palladium intermediate eliminates a hydride, which can then participate in reductive elimination. | 2a. Choose Appropriate Ligands: Bulky ligands that promote fast reductive elimination can outcompete β-hydride elimination.[9] | |
| Major Side Product: Protodeboronation (Suzuki) | 1. Boronic Acid Instability: Pyridyl and other heteroaryl boronic acids can be unstable, especially under harsh basic conditions.[9][15] | 1a. Use a Milder Base: Switch from strong bases like NaOH to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[16] 1b. Use a Boronate Ester: Use a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, instead of the free boronic acid.[3][12] 1c. Minimize Water: While water is often a co-solvent, excess water can accelerate hydrolysis. Use the minimum amount necessary or switch to a polar aprotic solvent system like DMF or dioxane.[6] |
| Reaction is Unreproducible | 1. Reagent Degradation: The palladium source (especially Pd₂(dba)₃) may have decomposed into inactive palladium black. Boronic acids can degrade upon storage.[3][15] | 1a. Use Fresh Reagents: Use a fresh bottle of catalyst or one that has been properly stored under inert gas. Use fresh, high-purity boronic acid. 1b. Test Your Catalyst: Run a simple, reliable control reaction (e.g., bromobenzene with phenylboronic acid) to confirm your catalyst and procedure are sound.[17] |
| 2. Inconsistent Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. | 2a. Rigorous Degassing: Ensure all solvents, including any water used as a co-solvent, are thoroughly degassed before use. Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction.[15] |
Visualized Workflows and Mechanisms
A clear understanding of the catalytic cycle and a logical troubleshooting approach are essential for success.
General Palladium Cross-Coupling Cycle & Failure Points
Caption: The catalytic cycle with key failure points for pyridine substrates.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common cross-coupling failures.
Optimized Experimental Protocols
The following protocols serve as validated starting points for your experiments. Always handle palladium catalysts and phosphine ligands in an inert atmosphere (glovebox or Schlenk line).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized to mitigate catalyst poisoning and prevent common side reactions.
Reaction: this compound + Arylboronic Acid
-
Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G3 pre-catalyst (2 mol%), and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a strong base and a specialized ligand system suitable for C-N bond formation with electron-deficient heteroaryl halides.[18][19]
Reaction: this compound + Primary/Secondary Amine
-
Setup: In a glovebox, add NaOtBu (1.4 equiv), a bulky biarylphosphine ligand like RuPhos (3 mol%), and a palladium source like Pd₂(dba)₃ (1.5 mol%) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene to the vial. Finally, add the amine (1.2 equiv).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
By applying these systematic troubleshooting strategies and validated protocols, researchers can significantly increase the success rate of challenging cross-coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromo-2,5-dichloropyridine and its Derivatives
Welcome to the technical support center for the purification of 4-Bromo-2,5-dichloropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these challenging polyhalogenated heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and optimize these protocols for your specific needs.
Introduction: The Challenge of Purifying Polyhalogenated Pyridines
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its purification is often non-trivial. The presence of multiple halogen substituents on the electron-deficient pyridine ring creates a unique set of challenges. These include the separation of closely related structural isomers and dehalogenated impurities, which often possess very similar physicochemical properties to the target compound. This guide will equip you with the knowledge to tackle these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common strategy for the synthesis of halogenated pyridines involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[3][4] For instance, a plausible route to a related isomer, 5-bromo-2,4-dichloropyridine, starts from 2-amino-4-chloropyridine.[3]
Based on such synthetic pathways, you can anticipate the following types of impurities:
-
Starting Materials: Unreacted 2,5-dichloropyridine or the precursor used for bromination.
-
Partially Halogenated Species: Pyridines with fewer than the three target halogen atoms.
-
Positional Isomers: Bromination at a different position on the 2,5-dichloropyridine ring.
-
Hydrolysis Products: Replacement of a halogen (often at the 2- or 4-position) with a hydroxyl group, forming a dichlorobromopyridin-ol.
-
Dehalogenated Species: Loss of one or more halogen atoms during the synthesis or workup.
The first step in any purification strategy is to identify these impurities, ideally by LC-MS or GC-MS, to understand what you need to separate.
Q2: My crude this compound is a dark oil/solid. What is the first step I should take?
A2: Discoloration often indicates the presence of polymeric or highly conjugated impurities. Before attempting advanced purification techniques like chromatography, a simple aqueous workup can be highly effective.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Brine Wash: A final wash with saturated NaCl solution (brine) will help to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial cleanup can significantly improve the success of subsequent purification steps.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and scalable purification technique for solid compounds. The key is to find a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Q3: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What's a systematic approach?
A3: A systematic solvent screening is crucial. Given the polyhalogenated and relatively non-polar nature of this compound, start with a range of solvents with varying polarities.
| Solvent | Polarity Index | Rationale |
| Hexanes/Heptane | Low | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | Low | Can be effective for aromatic compounds. |
| Dichloromethane | Medium-Low | Good solvent, but its low boiling point can make it tricky for recrystallization. |
| Ethyl Acetate | Medium | A versatile solvent for a wide range of organic compounds. |
| Isopropanol/Ethanol | Medium-High | The hydroxyl group can interact with the pyridine nitrogen, but may be too polar. |
| Acetonitrile | High | May be a good solvent for more polar derivatives. |
| Water | Very High | Unlikely to be a good single solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solution to cool to room temperature, and then in an ice bath. Observe if crystals form.
-
If a single solvent doesn't work, try a mixed solvent system (e.g., dissolve in a "good" solvent like hot ethyl acetate and add a "poor" solvent like hexanes dropwise until turbidity appears, then reheat to clarify and cool).[5]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is common with impure compounds.
-
Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal growth.
-
Use More Solvent: The concentration of your compound might be too high. Add more of the hot solvent to create a less saturated solution.
-
Change Solvent System: Try a solvent with a lower boiling point.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Troubleshooting Purification by Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar to non-polar organic compounds.
Q5: What is a good starting point for a mobile phase for column chromatography of this compound?
A5: For a relatively non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a slightly more polar modifier. A common and effective system is a gradient of ethyl acetate in hexanes.[6][7]
Workflow for Developing a Column Chromatography Method
Caption: Workflow for column chromatography purification.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude material in a solvent like dichloromethane. Spot it on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 5%, 10%, 20% EtOAc). The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 5% EtOAc in hexanes) and pack your column.
-
Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your packed column.[6]
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move your compound and any more polar impurities down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: My compound is streaking on the TLC plate and the column. What does this mean and how can I fix it?
A6: Streaking is often a sign of one of the following issues:
-
Compound Instability: The compound may be decomposing on the acidic silica gel. You can neutralize the silica by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[6] Alternatively, consider using a different stationary phase like neutral alumina.
-
Overloading: You might be spotting too much material on the TLC plate or loading too much onto the column. Try using a more dilute solution for TLC and reducing the amount of crude material for your column.
-
Inappropriate Solvent: The solvent system may not be optimal. If your compound is somewhat acidic or basic, the streaking could be due to changes in its protonation state. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes resolve this.
Purity Assessment
Q7: How can I be confident in the purity of my final this compound product?
A7: Purity should be assessed by at least two orthogonal methods.
-
Chromatographic Methods (HPLC/GC): These methods are excellent for detecting small amounts of impurities. A single, sharp peak is indicative of high purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR): NMR spectroscopy can confirm the structure of your compound and reveal the presence of impurities with different chemical shifts.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point. The boiling point of this compound is reported as 254 °C.[1]
By systematically addressing the potential impurities and employing the appropriate purification techniques with careful optimization, you can successfully obtain high-purity this compound and its derivatives for your research and development needs.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
effect of base and solvent on 4-Bromo-2,5-dichloropyridine reaction outcomes
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-2,5-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging heterocyclic building block. This guide provides in-depth, field-proven insights into how the choice of base and solvent critically dictates reaction outcomes, helping you troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a question-and-answer format.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the three halogen atoms on the pyridine ring differs significantly. For most palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1][2] Therefore, the C4-Br bond is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering a handle for selective functionalization.
Q1: My Suzuki-Miyaura coupling at the C4-position is giving low yields. I see a lot of starting material and some decomposition. What's going wrong?
A1: Low yields in Suzuki couplings with this substrate often stem from two main issues: inefficient transmetalation or protodeboronation of the boronic acid. The base and solvent system is critical to overcoming these hurdles.
-
Causality of the Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium complex.[3]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often require aqueous or biphasic solvent systems (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O) to be effective. They are a good starting point but may be too mild for challenging couplings.
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently more effective, especially in anhydrous polar aprotic solvents like dioxane, DMF, or toluene.[4][5][6] Cesium carbonate often enhances reaction rates due to its higher solubility and the positive effect of the cesium cation.[7]
-
-
Role of the Solvent:
-
Polar Aprotic Solvents (Dioxane, DMF, THF): These are excellent choices as they can stabilize the charged intermediates in the catalytic cycle and often lead to higher reaction rates.
-
Anhydrous Conditions: To minimize the competing side reaction of protodeboronation (where the boronic acid reacts with water to revert to an arene), ensure your solvent and reagents are thoroughly dried and run the reaction under an inert atmosphere (Argon or Nitrogen).[7]
-
-
Troubleshooting Steps:
-
Switch to a stronger base: If using K₂CO₃, try K₃PO₄ or Cs₂CO₃.
-
Ensure anhydrous conditions: Use freshly distilled, dry solvents and degas the reaction mixture thoroughly.
-
Consider a boronic ester: Converting the boronic acid to a more stable pinacol boronic ester (Bpin) can protect it from premature decomposition.[7]
-
Q2: I'm attempting a Buchwald-Hartwig amination. How do I choose the right base and solvent for coupling a secondary amine at the C4-Br position?
A2: The Buchwald-Hartwig amination is highly sensitive to the base and solvent. The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so strong that it causes catalyst inhibition or side reactions.[1][8]
-
Base Selection is Crucial:
-
Strong, Hindered Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation.[9][10] The bulky nature of these bases favors the desired catalytic cycle.
-
Inorganic Carbonates: Bases like K₂CO₃ or Cs₂CO₃ are generally ineffective for amination reactions as they are not strong enough to deprotonate the amine-palladium complex.
-
-
Solvent Polarity Matters:
-
Nonpolar Aprotic Solvents (Toluene, Dioxane): These are the solvents of choice. In nonpolar solvents, the base must be anionic to deprotonate the neutral palladium-amine complex.[1][8]
-
Polar Aprotic Solvents (DMF, DMSO): These are generally avoided. In polar solvents, the halide can dissociate from the palladium center, but the base can then coordinate strongly to the palladium, forming a stable "off-cycle" complex that inhibits catalysis.[1][8]
-
-
Troubleshooting Steps:
-
Base: Use NaOtBu as your default choice.
-
Solvent: Use dry toluene or dioxane. Avoid DMF.
-
Ligand: The choice of phosphine ligand is equally important. For electron-deficient pyridines, bulky, electron-rich ligands like XPhos or SPhos are often required to facilitate the reductive elimination step.
-
Q3: I want to perform a Sonogashira coupling with a terminal alkyne. What conditions will favor reaction at the C4-Br over the C2/C5-Cl positions?
A3: Selective Sonogashira coupling at the C4-Br position is expected due to the higher reactivity of aryl bromides over chlorides.[2] The key is to use conditions that exploit this difference.
-
The Classic Sonogashira System: This reaction typically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11][12]
-
Role of the Base and Solvent:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple roles. It acts as a solvent, a base to deprotonate the alkyne, and a scavenger for the HBr generated during the reaction.
-
Solvent: The amine base itself can often be used as the solvent. Alternatively, polar aprotic solvents like DMF or THF can be used, which help to solubilize the reagents.[13]
-
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a stronger base (like Cs₂CO₃ or K₃PO₄) and a palladium/phosphine ligand system, but the principle of C-Br being more reactive than C-Cl remains.[2]
Category 2: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The two nitrogen atoms and the chlorine substituents further activate the ring for SNAr.[14][15]
Q4: I am trying to displace one of the chlorine atoms using SNAr with an alkoxide nucleophile, but the reaction is very slow. How can I improve the reaction rate?
A4: While the chloro-substituents on this compound are potential sites for SNAr, the reaction often requires forcing conditions. The regioselectivity is also a key consideration.
-
Reactivity and Regioselectivity: In dichloropyrimidines and related systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[16][17] For this compound, the C5-chloro is sterically less accessible than the C2-chloro. The primary sites for SNAr are the C2 and C5 positions.
-
Solvent Effects:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These are the solvents of choice for SNAr reactions. They are highly effective at solvating the cation of the nucleophile salt (e.g., Na⁺OR⁻), leaving a "naked" and highly reactive anionic nucleophile. They also stabilize the charged Meisenheimer intermediate formed during the reaction.[14]
-
Protic Solvents (Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.
-
-
Temperature: SNAr reactions on halo-pyridines are often slow and may require heating to proceed at a reasonable rate.[18]
-
Troubleshooting Steps:
-
Solvent: Switch to a high-boiling polar aprotic solvent like DMSO or NMP.
-
Temperature: Increase the reaction temperature, carefully monitoring for decomposition.
-
Base/Nucleophile: If using an alcohol, ensure a strong base (like NaH or KOtBu) is used to fully deprotonate it to the more potent alkoxide nucleophile.
-
Category 3: Metal-Halogen Exchange
Q5: I need to perform a lithium-halogen exchange to generate an organolithium species for subsequent reaction with an electrophile. Which position will react, and what are the critical parameters?
A5: Lithium-halogen exchange is highly selective for the C-Br bond over C-Cl bonds. The reaction is extremely sensitive to temperature and solvent.
-
Selectivity: The exchange will occur selectively at the C4-Br position.
-
Critical Conditions:
-
Reagent: n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) are common reagents.
-
Solvent: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices as they coordinate to the lithium cation, stabilizing the organolithium intermediate.[19][20]
-
Temperature: This is the most critical parameter. The reaction must be performed at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions, such as the attack of the newly formed pyridyllithium species on another molecule of the starting material.[21][22]
-
-
Troubleshooting:
-
Failure to React: Ensure your solvent is absolutely anhydrous and your glassware is flame-dried. Traces of water will quench the butyllithium.
-
Multiple Products/Decomposition: The reaction temperature is too high. Maintain strict temperature control throughout the addition and subsequent quenching with the electrophile.
-
Data Summaries & Key Insights
The following tables provide a quick reference for selecting initial reaction conditions.
Table 1: Recommended Conditions for Selective Palladium-Catalyzed Reactions at C4
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Catalyst/Ligand System | Key Insight |
|---|---|---|---|---|
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | Pd(OAc)₂ / SPhos or XPhos | Stronger bases in anhydrous polar solvents often maximize yield and minimize protodeboronation.[7] |
| Buchwald-Hartwig | NaOtBu, LHMDS | Toluene, Dioxane | Pd₂(dba)₃ / Xantphos or BINAP | Strong, hindered bases in nonpolar solvents are essential to avoid catalyst inhibition.[1][8][9] |
| Sonogashira | Et₃N, DIPA | Et₃N, DMF, THF | PdCl₂(PPh₃)₂ / CuI | The amine base acts as both the base and often the solvent, facilitating the dual catalytic cycles.[11][13] |
Mechanistic Visualizations
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A decision-tree for troubleshooting low yields in cross-coupling reactions.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle, highlighting the critical activation of the boronic acid by a base.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the coupling of this compound with phenylboronic acid.
-
Preparation: To a dry, oven-baked Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent such as 1,4-dioxane. This can be done by bubbling argon through the solvent for 20-30 minutes. Add the solvent to the reaction flask via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-2,5-dichloropyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol details the coupling of this compound with morpholine.
-
Preparation: To a dry, oven-baked Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene via syringe. Stir for 5 minutes.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) dropwise via syringe.
-
Degassing: It is good practice to briefly degas the solution again after all reagents are added.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. adichemistry.com [adichemistry.com]
- 20. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Page loading... [wap.guidechem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 4-Bromo-2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Bromo-2,5-dichloropyridine. This guide is designed to provide you, as a senior application scientist, with in-depth technical insights and field-proven troubleshooting strategies to prevent the decomposition of this highly reactive and versatile building block during your experiments.[1] We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your research.
Understanding the Molecule: Reactivity and Stability Profile
This compound is a valuable reagent in the synthesis of pharmaceuticals and agrochemicals due to its distinct substitution pattern, which allows for selective functionalization.[1] However, its utility is intrinsically linked to its reactivity, which can also be a source of instability and decomposition if not properly managed. The pyridine core, substituted with three halogen atoms, presents a complex electronic landscape that dictates its behavior in chemical transformations.
The primary modes of decomposition and side reactions encountered with this compound, particularly in popular cross-coupling reactions, are:
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom is a common and often problematic side reaction. In the case of this compound, the carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bonds due to its lower bond dissociation energy.[2] This results in the undesired formation of 2,5-dichloropyridine.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation. This can slow down the desired reaction and promote side reactions.
-
Nucleophilic Aromatic Substitution (SNAr): While often the desired reaction, uncontrolled or non-selective substitution can be considered a decomposition pathway if it leads to a mixture of products. The positions of the halogens on the pyridine ring exhibit different reactivities towards nucleophiles.
-
Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation. Polychlorinated aromatic compounds, in general, can decompose at elevated temperatures.
This guide will provide a structured approach to mitigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing significant hydrodehalogenation (loss of bromine) in my Suzuki-Miyaura coupling reaction. How can I prevent this?
Answer: Hydrodehalogenation is a prevalent issue in palladium-catalyzed cross-coupling reactions involving aryl halides. The primary cause is often the formation of a palladium-hydride species which can reductively cleave the carbon-halogen bond. Here’s a systematic approach to troubleshoot and minimize this side reaction:
Troubleshooting Workflow for Hydrodehalogenation in Suzuki Coupling
Caption: A step-by-step troubleshooting workflow for minimizing hydrodehalogenation.
In-Depth Explanation and Protocols:
-
1. Optimize the Base: Strong bases, especially alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species.
-
Recommendation: Switch to a weaker inorganic base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be effective.
-
Protocol Insight: The use of milder bases reduces the rate of competing dehalogenation, allowing the desired cross-coupling to become the major pathway.
-
-
2. Evaluate the Solvent System: The solvent can act as a hydride source or influence the solubility and reactivity of the base.
-
Recommendation: Use anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Avoid protic solvents like alcohols unless they are part of a well-established protocol for your specific transformation. Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.
-
Protocol Insight: Solvents like DMF can sometimes be a source of hydrides, contributing to dehalogenation. Switching to a non-hydridic solvent can be beneficial. The presence of a small amount of water in dioxane/water mixtures is often necessary for the Suzuki reaction mechanism but excessive water can promote protodeboronation of the boronic acid, another common side reaction.
-
-
3. Re-evaluate Catalyst and Ligand: The choice of palladium source and phosphine ligand has a profound impact on the reaction outcome.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.
-
Protocol Insight: These ligands stabilize the palladium center and promote the desired C-C bond formation, minimizing the lifetime of intermediates that could lead to side reactions.
-
-
4. Adjust Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation more than the rate of the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
Table 1: Recommended Starting Conditions to Minimize Hydrodehalogenation in Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily forms the active Pd(0) species. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Milder inorganic base to reduce hydride formation. |
| Solvent | Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1) | Aprotic solvent system commonly successful for Suzuki reactions. |
| Temperature | 80-100 °C | Lower end of the typical range to disfavor dehalogenation. |
FAQ 2: My Buchwald-Hartwig amination of this compound is giving low yields and a complex mixture of products. What is happening?
Answer: The Buchwald-Hartwig amination of this compound is challenging due to the potential for reaction at multiple sites and catalyst inhibition by the pyridine nitrogen. The key is to achieve selective amination at the more reactive C-Br bond while preventing side reactions.
Troubleshooting Strategy for Buchwald-Hartwig Amination
Caption: A logical approach to troubleshooting complex Buchwald-Hartwig amination reactions.
In-Depth Explanation and Protocols:
-
1. Address Site Selectivity: The C-Br bond at the 4-position is generally more reactive than the C-Cl bonds at the 2- and 5-positions in palladium-catalyzed cross-coupling reactions. To enhance selectivity:
-
Recommendation: Use a catalyst system known for its high activity at lower temperatures. This allows for the selective reaction of the C-Br bond before the more forcing conditions required for C-Cl activation are reached.
-
Protocol Insight: Carefully monitoring the reaction and stopping it once the starting material is consumed can prevent further reaction at the chloro positions.
-
-
2. Mitigate Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.
-
Recommendation: Employ bulky biarylphosphine ligands like Xantphos or Josiphos. The steric bulk of these ligands can create a coordination environment around the palladium that disfavors strong binding of the pyridine nitrogen.
-
Protocol Insight: Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary to compensate for some level of catalyst inhibition.
-
-
3. Optimize the Base: While strong bases are often required for Buchwald-Hartwig aminations, they can also promote decomposition of sensitive substrates.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if decomposition is observed, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which can be milder in some systems.
-
Protocol Insight: The choice of base can influence the rate of both the desired amination and undesired side reactions. It is a critical parameter to screen.
-
-
4. Refine Reaction Conditions: Temperature and reaction time are crucial for controlling selectivity and preventing decomposition.
-
Recommendation: Start with a moderate temperature (e.g., 90-100 °C) and monitor the reaction closely. If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Protocol Insight: Prolonged reaction times at high temperatures can lead to the formation of byproducts. It is often better to accept a slightly incomplete conversion to maintain a cleaner reaction profile.
-
Table 2: Recommended Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5-2.5 mol%) | A reliable source of Pd(0). |
| Ligand | Xantphos (3-5 mol%) | Bulky ligand to promote C-N coupling and mitigate catalyst inhibition. |
| Base | NaOtBu (1.5-2.0 equivalents) | Strong base to facilitate amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic solvents that are standard for this reaction. |
| Temperature | 90-110 °C | A good starting range to balance reactivity and selectivity. |
FAQ 3: Can I achieve selective reaction at one of the chloro positions, leaving the bromo group intact?
Answer: While the C-Br bond is generally more reactive, achieving selectivity for a C-Cl bond in the presence of a C-Br bond is challenging but can sometimes be accomplished under specific conditions, often by exploiting the electronic and steric environment of the different positions. For this compound, the C-2 position is adjacent to the nitrogen, which can influence its reactivity.
-
Directed Ortho-Metalation (DoM): It may be possible to selectively deprotonate the position adjacent to a directing group, followed by quenching with an electrophile. However, this is not directly applicable to achieving a cross-coupling at a chloro position while leaving the bromo group untouched.
-
Ligand-Controlled Selectivity: In some dihalopyridine systems, specific ligands have been shown to invert the "normal" reactivity pattern. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been reported to favor coupling at the C4 position of 2,4-dichloropyridines.[3]
-
"Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions (often involving a phase-transfer catalyst like tetrabutylammonium bromide) can lead to unusual selectivity. These conditions have been shown to promote C5-selective coupling in 2,5-dichloropyridine.[3]
Recommendation: Achieving selective reaction at a C-Cl position in this compound would require significant screening of specialized catalyst systems and is not a straightforward transformation. The more predictable approach is to first react at the C-Br position and then target the C-Cl positions in a subsequent step under more forcing conditions.
Analytical Methods for Detecting Decomposition
To effectively troubleshoot, it is crucial to accurately identify and quantify the parent compound and any decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of the desired product and any major byproducts. The disappearance of the starting material signals and the appearance of new signals corresponding to the product or dehalogenated species can be used to monitor reaction progress.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is a powerful tool for detecting and identifying products and byproducts, even at low concentrations. The characteristic isotopic pattern of chlorine and bromine can aid in the identification of halogenated species.[4]
Concluding Remarks
The successful application of this compound in complex syntheses hinges on a thorough understanding of its reactivity and potential decomposition pathways. By systematically optimizing reaction parameters such as the choice of base, solvent, catalyst, and temperature, researchers can significantly minimize unwanted side reactions like hydrodehalogenation and achieve high yields of the desired products. This guide provides a foundational framework for troubleshooting and should serve as a valuable resource for scientists and developers working with this important synthetic building block.
References
Technical Support Center: Synthesis of 4-Bromo-2,5-dichloropyridine
A Guide to Managing Impurities for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Synthetic Landscape & Potential Impurities
The synthesis of 4-Bromo-2,5-dichloropyridine typically proceeds through a multi-step pathway, most commonly involving the bromination of a suitable aminopyridine precursor followed by a Sandmeyer reaction to introduce the chloro groups. Each of these steps presents a unique set of challenges and potential for impurity formation.
Q1: What is the most common synthetic route for this compound, and what are the primary impurity concerns at each step?
A common and practical synthetic approach starts with 4-amino-2,5-dichloropyridine. This intermediate is then subjected to a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, though often less direct, route could involve the bromination of 2,5-dichloropyridine; however, this can lead to a mixture of isomers that are difficult to separate.
The primary impurity concerns are categorized by their origin in the synthetic sequence:
-
Isomeric Impurities: These are the most challenging impurities to manage as they often have very similar physical properties to the desired product. The primary isomeric impurity of concern is 5-Bromo-2,4-dichloropyridine . Its formation is plausible, especially if the starting material selection and reaction conditions are not strictly controlled.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Solvent and Reagent-Derived Impurities: Residual solvents and byproducts from reagents can also contaminate the final product.
Section 2: Troubleshooting the Synthesis - A Practical Q&A
This section addresses specific problems you might encounter during the synthesis of this compound.
Subsection 2.1: The Sandmeyer Reaction - Diazotization and Bromination
The Sandmeyer reaction is a cornerstone of this synthesis, but it is also a frequent source of impurities if not performed with care.[1][2]
Q2: My Sandmeyer reaction is producing a low yield of the desired this compound and a significant amount of a byproduct that I suspect is a phenol. What is causing this, and how can I prevent it?
The formation of a phenolic byproduct, in this case, 2,5-dichloro-4-hydroxypyridine, is a classic side reaction in the Sandmeyer process. It arises from the reaction of the diazonium salt intermediate with water.
Causality:
-
Temperature Control: The diazonium salt is thermally unstable. If the temperature of the reaction mixture rises above the optimal range (typically 0-5 °C), the diazonium salt will decompose, and the resulting aryl cation will be trapped by water, leading to the phenol impurity.
-
Slow Addition of Sodium Nitrite: A rapid addition of sodium nitrite can cause localized heating, leading to the decomposition of the diazonium salt.
-
Purity of Starting Material: Impurities in the 4-amino-2,5-dichloropyridine can interfere with the diazotization process.
Troubleshooting Protocol:
-
Strict Temperature Monitoring: Maintain the reaction temperature between 0-5 °C throughout the diazotization and Sandmeyer reaction. Use a reliable cooling bath (ice-salt or a cryocooler).
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine.
-
Use of High-Purity Reagents: Ensure the 4-amino-2,5-dichloropyridine is of high purity.
Q3: I am observing the formation of multiple isomeric bromodichloropyridines in my final product. How can I improve the regioselectivity of the bromination step?
Poor regioselectivity during bromination is a common issue in pyridine chemistry. The electronic and steric properties of the substituents on the pyridine ring dictate the position of electrophilic attack.
Causality:
-
Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are critical. Harsh brominating agents like Br2 in oleum can lead to over-bromination and a mixture of isomers.
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity of the bromination.
Troubleshooting Protocol:
-
Use of a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective brominating agent for electron-rich pyridine rings.[3]
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like dichloromethane or chloroform are commonly used.
-
Temperature Optimization: Perform the bromination at a lower temperature to enhance selectivity.
Subsection 2.2: Purification Challenges
Q4: I have a mixture of this compound and its isomers. How can I effectively separate them?
The separation of positional isomers can be challenging due to their similar polarities and boiling points.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers. A systematic approach to solvent system selection is crucial.
-
Solvent Screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane).
-
Gradient Elution: A shallow gradient of the more polar solvent can often provide the necessary resolution.
-
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can offer superior resolution.
-
Crystallization: If a suitable solvent system can be found where the desired isomer has significantly lower solubility than the impurities, fractional crystallization can be an effective purification method.
Section 3: Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control.
Q5: What are the recommended analytical techniques for identifying and quantifying impurities in my this compound product?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
| Technique | Application | Key Parameters |
| TLC | Rapid, qualitative monitoring of reaction progress and preliminary impurity assessment. | Silica gel plates; Hexane/Ethyl Acetate solvent system. |
| GC-MS | Identification and quantification of volatile impurities, including isomers and residual solvents. | A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable. |
| HPLC | Quantitative analysis of the main component and non-volatile impurities, including isomers. | A C18 reverse-phase column with a gradient of acetonitrile and water is a good starting point. |
| NMR | Structural elucidation of the final product and any isolated impurities. | ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring. |
Experimental Protocol: GC-MS for Isomer Analysis
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scan range 50-300 m/z)
Section 4: Visualizing the Process
Diagrams of Key Processes
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2,5-dichloropyridine in Modern Cross-Coupling and Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-2,5-dichloropyridine against other common halopyridines. By synthesizing literature data and established mechanistic principles, this document serves as a practical resource for strategic synthetic planning, enabling chemists to select optimal substrates and conditions for functionalizing the pyridine core.
Introduction: The Strategic Value of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in numerous blockbuster drugs and functional materials. The ability to selectively functionalize this electron-deficient heterocycle is therefore of paramount importance. Polyhalogenated pyridines, such as this compound, are exceptionally versatile building blocks, offering multiple reaction handles for diversification through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
However, the presence of multiple halogens introduces a critical challenge: regioselectivity. The synthetic utility of a substrate like this compound hinges on the predictable and differential reactivity of its three carbon-halogen (C-X) bonds. This guide will dissect the electronic and steric factors governing this reactivity, providing a clear framework and supporting experimental data to guide your synthetic strategy.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a C-X bond on a pyridine ring is governed by two primary factors: the nature of the halogen and its position on the ring.
-
The Halogen Effect (for Cross-Coupling): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond. This process is inversely correlated with the C-X bond dissociation energy.[1] Consequently, the reactivity trend is well-established: I > Br > Cl >> F .[1][2] This makes the C-Br bond in this compound the most likely site for initial reaction in couplings like Suzuki, Buchwald-Hartwig, and Sonogashira.
-
The Positional Effect: The electron-deficient nature of the pyridine ring is not uniform. The nitrogen atom significantly withdraws electron density, making the α- (C2/C6) and γ- (C4) positions more electrophilic and thus more susceptible to both oxidative addition and nucleophilic attack.[3][4] The general order of reactivity for different positions in cross-coupling is C4(6) > C2 > C5 .[4]
These two principles create a predictable reactivity map for this compound, as illustrated below.
References
A Senior Application Scientist's Guide to Alternative Building Blocks for 4-Bromo-2,5-dichloropyridine in Specialty Syntheses
For chemists at the forefront of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Polysubstituted pyridines are privileged motifs, and building blocks like 4-Bromo-2,5-dichloropyridine serve as versatile platforms for constructing complex molecular architectures. However, reliance on a single building block can limit synthetic flexibility and access to diverse chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers objective data and field-proven insights to inform their synthetic strategies.
We will explore the reactivity of these alternatives in key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). The discussion is grounded in experimental data, highlighting the nuanced interplay of electronic effects, steric hindrance, and reaction conditions that govern regioselectivity and yield.
Understanding the Reactivity Landscape of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for oxidative addition, often the rate-determining step, is I > Br > Cl.[1][2] Consequently, a C-Br bond will typically react preferentially over a C-Cl bond.
Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. For cross-coupling reactions, positions adjacent to the nitrogen atom (C2 and C6) are generally more activated towards oxidative addition than the C4 position, which is in turn more reactive than the C3 and C5 positions.[3] In contrast, for nucleophilic aromatic substitution (SNAr), the C2 and C4 positions are most favorable for nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4][5]
This compound presents a fascinating case study in selectivity. With a bromine at the 4-position and chlorines at the 2- and 5-positions, a chemist can, in principle, selectively functionalize each position by leveraging these intrinsic reactivity differences. This guide will explore how alternative substitution patterns on the pyridine ring can offer different, and potentially more advantageous, synthetic outcomes.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of halopyridine substrate dictates the initial site of coupling and the potential for subsequent functionalization.
Alternative Compounds and Their Performance
A range of di- and tri-substituted halopyridines can be considered as alternatives to this compound. Here, we compare the performance of several key alternatives in Suzuki-Miyaura couplings.
| Substrate | Boronic Acid | Catalyst System | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Q-Phos | 36 | C4:C2 = 2.4:1 | [6][7] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | 85 | C4:C2 = 10.4:1 | [8] |
| 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | Ni(cod)₂ / PPh₂Me | 85 | Mono-arylation | [8] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 85 | C2-selective | [7][9] |
| 5-Bromo-2-chloropyridine | Various arylboronic acids | Pd catalyst / Bulky monophosphine | Good to Excellent | C2-selective (at the chloro position) | [3] |
Causality Behind Experimental Choices:
The data reveals that 2,4-dichloropyridine is a highly versatile alternative. While conventional catalysts often yield mixtures, modern catalyst systems utilizing bulky N-heterocyclic carbene (NHC) ligands like IPr can drive the reaction towards the C4 position with high selectivity.[8] This is a synthetically powerful strategy, as it leaves the more traditionally reactive C2-chloro group available for subsequent transformations. For instance, after a C4-selective Suzuki coupling, the remaining C2-chloro can be displaced via an SNAr reaction.[10]
Interestingly, ligand-free "Jeffery" conditions have been shown to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine to greater than 99:1 and can even promote the unconventional C5-selective coupling of 2,5-dichloropyridine .[10]
2,3,5-Trichloropyridine offers another strategic advantage. Under ligand-free, palladium-acetate-catalyzed conditions in aqueous media, it undergoes highly selective Suzuki coupling at the C2 position, leaving the C3 and C5 chloro substituents untouched.[7][9] This provides a distinct regiochemical outcome compared to other dichloropyridines.
For substrates containing both bromine and chlorine, such as 5-bromo-2-chloropyridine , the choice of ligand can surprisingly direct the reaction to the less reactive C-Cl bond. While the C-Br bond is intrinsically more reactive, certain bidentate phosphines can promote coupling at the C2-chloro position.[3]
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating high C4-selectivity.[8]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PEPPSI)(IPr) catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Inert Atmosphere: Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PEPPSI)(IPr) catalyst to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and stir the mixture at 80 °C for 24 hours. The progress of the reaction should be monitored by GC-MS or ¹H NMR to determine regioselectivity and yield.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: A Divergent Approach
The Buchwald-Hartwig amination offers a powerful method for C-N bond formation. The regioselectivity on dichloropyridines often contrasts with that observed in Suzuki couplings, providing a complementary synthetic tool.
Alternative Compounds and Their Performance
| Substrate | Amine | Catalyst System | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyridine | Anilines/Heterocyclic amines | Pd(0) / Xantphos | Good to Excellent | C2-selective (>20:1) | [11][12][13] |
| 5-Bromo-2-chloropyridine | Secondary amines/Anilines | Pd₂(dba)₃ / Xantphos | 96 | C5-selective (at the bromo position) | [11][14] |
| 2-Bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ / dppp | 55-98 | N/A | [15] |
Causality Behind Experimental Choices:
A key finding is the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine at the C2 position.[11][12][13] This is in stark contrast to the C4 selectivity often observed in SNAr reactions and some Suzuki couplings. The use of a Xantphos-based catalyst system is crucial for achieving this high C2 selectivity. This methodology allows for the synthesis of 4-chloro-N-phenylpyridin-2-amines, which can then undergo a second amination at the C4 position under more forcing conditions.
For mixed halopyridines like 5-bromo-2-chloro-3-fluoropyridine , catalytic amination with a palladium catalyst and Xantphos ligand exclusively substitutes the bromide at the C5 position.[14] This follows the expected reactivity trend of C-Br being more reactive than C-Cl in oxidative addition.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is based on the highly regioselective method reported for the amination of 2,4-dichloropyridine.[11][12]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aniline or heterocyclic amine (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Reagent Addition: Add 2,4-dichloropyridine and the amine.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture at a specified temperature (e.g., 110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-chloro-N-substituted-pyridin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means of installing alkynyl groups onto the pyridine ring. The regioselectivity is again dependent on the substitution pattern of the starting halopyridine.
Alternative Compounds and Their Performance
Direct comparative yield data for Sonogashira couplings of a range of polychlorinated and brominated pyridines is less common in the literature. However, the principles of regioselectivity can be inferred from studies on related systems.
| Substrate | Alkyne | Catalyst System | Yield (%) | Selectivity | Reference |
| 2-Bromo-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Good to Excellent | C4-selective (at the iodo position) | [11] |
| 2,4-Dibromopyridine | Alkenyl(aryl) boronic acids | Pd(PPh₃)₄ or Pd₂(dba)₃/PCy₃ | Good | C2-selective | [16] |
Causality Behind Experimental Choices:
For substrates with different halogens, such as 2-bromo-4-iodopyridine , the Sonogashira coupling occurs with high regioselectivity at the more reactive C-I bond.[11] This allows for the synthesis of 4-alkynyl-2-bromopyridines, which can be further functionalized at the C-Br bond.
In the case of 2,4-dibromopyridine , the C2 position is preferentially coupled, which is consistent with the general reactivity trend for cross-coupling reactions on pyridines.[16] The choice of palladium catalyst and ligand can be crucial in achieving high yields and selectivity.
The regioselectivity of Sonogashira couplings can also be influenced by the choice of ligand, as demonstrated in studies on diiodopurines, where monodentate ligands favor coupling at one position, while bidentate or electron-rich monodentate ligands favor another.[17][18] This principle can be extended to the design of selective couplings on polyhalopyridines.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach with Nuanced Selectivity
SNAr provides a metal-free alternative for functionalizing halopyridines. The regioselectivity is dictated by the electronic properties of the pyridine ring.
Alternative Compounds and Their Performance
| Substrate | Nucleophile | Conditions | Selectivity | Reference |
| 2,4-Dichloropyridine | Amines, Alkoxides | Various | C4-selective | [1][4] |
| 2,6-Dichloropyridine | Amines, Alkoxides | Various | C2/C6 (equivalent) | [1][4] |
| 3,5-Dichloropyridine | Amines, Alkoxides | More forcing conditions | Less reactive than 2,4- and 2,6-isomers | [1] |
| 5-Bromo-2-chloro-3-fluoropyridine | Amines | Neat, thermal | C2-selective (at the chloro position) | [14] |
Causality Behind Experimental Choices:
As previously mentioned, 2,4-dichloropyridine typically undergoes SNAr at the C4 position due to the enhanced stability of the Meisenheimer intermediate.[4] This provides a reliable method for introducing nucleophiles at this position. In contrast, the symmetrical 2,6-dichloropyridine yields a single mono-substituted product, but subsequent di-substitution can be challenging due to the deactivating effect of the first introduced electron-donating group.[4] 3,5-Dichloropyridine is significantly less reactive towards SNAr.[1]
A particularly insightful example is 5-bromo-2-chloro-3-fluoropyridine . While catalytic amination favors substitution at the C-Br bond, a thermal, neat reaction with an amine leads to selective substitution of the C2-chloro group.[14] This highlights how a change in reaction conditions can completely reverse the chemoselectivity.
Conclusion
While this compound is a valuable and versatile building block, a wealth of alternative polyhalogenated pyridines offer distinct advantages in terms of regioselectivity and synthetic strategy. The choice of substrate, in combination with judicious selection of reaction conditions—particularly the catalyst and ligand system—allows for the precise and predictable functionalization of the pyridine core.
This guide has demonstrated that:
-
2,4-Dichloropyridine is a highly versatile alternative, offering divergent selectivity in cross-coupling (C2 or C4) and SNAr (C4) reactions, which can be controlled by the choice of catalyst and reaction conditions.
-
2,3,5-Trichloropyridine provides a unique entry to C2-functionalized pyridines via Suzuki coupling.
-
Mixed halopyridines, such as those containing both bromine and chlorine, can be selectively functionalized by leveraging the intrinsic reactivity differences of the halogens or by catalyst control.
By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can expand their synthetic toolbox and more effectively navigate the complex landscape of pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and mechanistic studies of Pd-catalyzed amination of aryl halides [spiral.imperial.ac.uk]
- 14. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2,5-dichloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Halogenated Pyridines
4-Bromo-2,5-dichloropyridine and its derivatives are valuable heterocyclic building blocks in the synthesis of agrochemicals and pharmaceuticals. The precise substitution pattern of bromine and chlorine atoms on the pyridine ring offers distinct reactivity, enabling selective functionalization in complex synthetic pathways. Consequently, robust and accurate analytical methods are paramount for reaction monitoring, purity assessment, and structural elucidation of these intermediates and their final products. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical tool for this purpose.
This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound and its derivatives. We will explore the causal relationships behind choosing an analytical technique, delve into the predictable fragmentation patterns of these polyhalogenated structures, and provide validated experimental protocols to guide your laboratory work.
Comparing the Core Techniques: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of polarities and molecular weights, including non-volatile and thermally labile molecules. |
| Application for Parent Compound | This compound has a predicted boiling point of 254°C, making it amenable to GC-MS analysis.[1][2] | Suitable for the parent compound and essential for its less volatile or thermally sensitive derivatives (e.g., products of cross-coupling reactions). |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Information Yield | EI provides detailed, reproducible fragmentation patterns ("fingerprints") aiding structural elucidation. | ESI and APCI are "soft" ionization techniques that typically yield the intact molecular ion, confirming molecular weight. MS/MS is required for structural fragmentation.[3] |
| Derivatization | May not be required for the parent compound but could be necessary for more polar derivatives. | Generally not required, simplifying sample preparation. |
Expert Insight: For routine analysis of the parent this compound, GC-MS with Electron Ionization is the superior choice for unambiguous identification due to its rich, predictable fragmentation. However, in a drug development context where this core is functionalized, LC-MS becomes indispensable for analyzing a broader range of derivatives with diverse properties.
Ionization Techniques and Their Mechanisms: A Deeper Look
The method of ionization is critical as it governs the type of information obtained from the mass spectrum.
Electron Ionization (EI) for GC-MS
In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[3] This process imparts significant internal energy, leading to extensive and predictable fragmentation. This is considered a "hard" ionization technique.
-
Why 70 eV? This energy level is standardized across instruments, creating reproducible fragmentation patterns that can be compared against spectral libraries. It is also well above the ionization energy of most organic molecules, ensuring efficient ionization.
Electrospray Ionization (ESI) for LC-MS
ESI is a soft ionization technique ideal for polar molecules and those that can be pre-ionized in solution. A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Causality: The nitrogen atom in the pyridine ring is basic and readily accepts a proton, making positive-ion ESI a highly effective ionization mode for these compounds and their derivatives.
Atmospheric Pressure Chemical Ionization (APCI) for LC-MS
APCI is another soft ionization technique that is well-suited for less polar, thermally stable compounds that are not easily ionized by ESI. The LC eluent is vaporized in a heated tube and then ionized by a corona discharge. This creates reactant ions from the solvent, which then ionize the analyte molecules through proton transfer or charge exchange. APCI can generate both protonated molecules [M+H]⁺ and, in some cases, radical cations M•+.[3]
-
Expert Recommendation: For analyzing a diverse library of this compound derivatives with varying polarities, an LC-MS system equipped with both ESI and APCI sources provides the greatest analytical flexibility.
Predictive Fragmentation of this compound
While an experimental spectrum for this compound is not available in public databases, its fragmentation pattern under Electron Ionization (EI) can be reliably predicted based on established principles for halogenated aromatic compounds.
The molecular formula is C₅H₂BrCl₂N, with a monoisotopic mass of 224.875 g/mol .
Key Predictive Features:
-
The Molecular Ion (M•+) Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a complex cluster of peaks. The most intense peak in this cluster will correspond to the ion containing one ⁷⁹Br and two ³⁵Cl atoms (m/z 225), but peaks at M+2, M+4, and M+6 will also be present with predictable relative intensities.
-
Loss of a Bromine Radical ([M-Br]⁺): The C-Br bond is the weakest, making the loss of a bromine radical (•Br) a highly favorable fragmentation pathway. This will result in a significant peak at m/z 146 (for the ⁷⁹Br isotope). This fragment ion will still exhibit the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for M:M+2:M+4).
-
Loss of a Chlorine Radical ([M-Cl]⁺): Loss of a chlorine radical (•Cl) is also a primary fragmentation. This will produce a fragment ion cluster around m/z 190 (for the ³⁵Cl isotope). This fragment will retain the bromine atom, showing the characteristic 1:1 isotopic pattern for bromine.
-
Ring Cleavage: Subsequent fragmentation of the [M-Br]⁺ or [M-Cl]⁺ ions will likely involve the loss of cyanogen chloride (ClCN) or chloroacetylene (C₂HCl), leading to smaller fragment ions.
Predicted Major Fragment Ions in EI-MS
| m/z (Monoisotopic) | Predicted Identity | Comments |
| 225 | [C₅H₂⁷⁹Br³⁵Cl₂N]•+ | Molecular Ion (Base Peak or high intensity) |
| 190 | [C₅H₂⁷⁹Br³⁵ClN]⁺ | Loss of a •Cl radical |
| 146 | [C₅H₂³⁵Cl₂N]⁺ | Loss of a •Br radical |
| 111 | [C₅H₂³⁵ClN]⁺ | Loss of •Br and •Cl radicals |
| 76 | [C₄H₂³⁵Cl]⁺ | Result of ring cleavage, e.g., loss of HCN from [M-Br-Cl]⁺ |
Below is a diagram illustrating the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound and its derivatives. Optimization will be necessary based on the specific derivative and analytical goals.
Protocol 1: GC-MS Analysis
This method is optimized for the analysis of the volatile parent compound.
References
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 4-Bromo-2,5-dichloropyridine: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern synthetic chemistry. The pyridine nucleus, in particular, is a privileged structure found in numerous pharmaceuticals. Among the vast array of pyridine building blocks, 4-bromo-2,5-dichloropyridine presents a unique synthetic challenge and opportunity. Its three distinct halogen atoms, each with differential reactivity, allow for selective, stepwise functionalization, paving the way for the creation of complex molecular architectures.
This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination—applied to this compound. We will delve into the mechanistic nuances, explain the rationale behind experimental choices, and present a comprehensive overview of expected yields based on established reactivity principles for halogenated pyridines.
The Challenge of Regioselectivity
The primary hurdle in the cross-coupling of this compound is controlling the site of reaction. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[1][2] This intrinsic reactivity difference is the foundational principle for achieving regioselectivity. In our substrate, the C-Br bond at the 4-position is expected to be the most reactive site for oxidative addition to a Pd(0) catalyst, followed by the C-Cl bonds at the 2- and 5-positions. The electronic nature of the pyridine ring further influences this reactivity, with positions ortho and para to the nitrogen atom being more electron-deficient and thus more susceptible to nucleophilic attack in later steps of some catalytic cycles. However, the choice of catalyst, ligand, and reaction conditions can sometimes override these intrinsic trends to achieve unconventional selectivity.[3][4]
Comparative Analysis of Cross-Coupling Methods
This section provides a head-to-head comparison of four key cross-coupling reactions for the functionalization of the C4-position of this compound. The presented yields are extrapolated from studies on structurally similar polyhalogenated pyridines and pyrimidines.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-90 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or DMF | 90-110 | 70-85 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF or THF | 60-80 | 80-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 65-85 |
Note: Yields are estimates and can vary significantly based on the specific coupling partners and precise reaction conditions.
In-Depth Discussion and Mechanistic Rationale
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds due to the stability and low toxicity of the boronic acid coupling partners.[5] For this compound, the C4-Br bond is the primary site of reaction. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the C-Br bond to the palladium center and facilitating the subsequent reductive elimination.[6] The use of a phosphate base is common and effective in the transmetalation step.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Stille Coupling: Tolerant and Versatile
The Stille reaction offers excellent functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[7][8] The primary drawback is the toxicity of the tin reagents and byproducts. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] For this compound, Pd(PPh₃)₄ is a commonly used and effective catalyst.
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle for the Stille reaction.
Sonogashira Coupling: A Gateway to Alkynes
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[10][11] It typically employs a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds under mild conditions and generally gives high yields.[12] The amine base plays a dual role, acting as a base and a solvent. The C4-bromo position of our substrate is highly susceptible to this transformation.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10][13] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphines such as Xantphos being particularly effective for coupling with electron-deficient heteroaryl halides.[14] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step methodologies for the cross-coupling reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with argon three times. Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the reaction mixture.
-
Reaction Execution: Add the catalyst/ligand solution to the Schlenk tube via syringe. Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene or DMF (5 mL) and degas the solution with a stream of argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of KF (3 x 10 mL) to remove tin byproducts. Wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous DMF or THF (5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Reaction Execution: Stir the mixture at 60-80 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Cool to room temperature, dilute with diethyl ether (20 mL), and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 16-24 hours.
-
Work-up: Cool to room temperature, pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Conclusion
The selective functionalization of this compound is a synthetically valuable endeavor, providing access to a diverse range of substituted pyridines. The choice of cross-coupling methodology should be guided by the desired functionality to be introduced. The Suzuki-Miyaura and Stille couplings are excellent for C-C bond formation with aryl and vinyl partners, with the former being preferred due to lower toxicity. The Sonogashira reaction provides a reliable and high-yielding route to alkynylpyridines. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and the desired regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Bromo-2,5-dichloropyridine: A Cost-Benefit Analysis in Synthetic Chemistry
Introduction: The Quest for Precision in Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] However, the synthesis of precisely substituted pyridines remains a significant challenge, often requiring multi-step, linear sequences to achieve the desired functionalization.[3][4] This guide provides a detailed cost-benefit analysis of 4-Bromo-2,5-dichloropyridine, a versatile building block that offers a strategic advantage in the synthesis of complex, polysubstituted pyridines. We will objectively compare its performance against viable alternatives, supported by experimental data, to provide researchers, chemists, and drug development professionals with a clear framework for its application.
Physicochemical and Cost Profile: A Comparative Overview
The utility of a building block is fundamentally tied to its physical properties, reactivity, and cost. This compound is a solid at room temperature, which can simplify handling and weighing operations compared to liquid reagents. Its key feature is the presence of three halogen atoms with differential reactivity, enabling sequential, site-selective functionalization.
| Property | This compound | 2,5-Dibromo-4-chloropyridine | 5-Bromo-2,4-dichloropyrimidine |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 1184917-16-5[5] | 344941-26-8 | 36082-50-5[6] |
| Molecular Formula | C₅H₂BrCl₂N[5] | C₅H₂Br₂ClN | C₄HBrCl₂N₂ |
| Molecular Weight | 226.89 g/mol | 272.34 g/mol | 227.88 g/mol |
| Physical Form | White Solid[7] | Solid | Solid |
| Boiling Point | 254 °C[7] | N/A | N/A |
| Melting Point | 108 °C[5] | N/A | N/A |
| Approx. Cost (USD/g) | ~$65[8] | ~$190[9] | ~$120 |
Cost-Benefit Insight: While this compound is not the cheapest halogenated pyridine, its cost is significantly lower than alternatives like 2,5-dibromo-4-chloropyridine. Its true value lies in its synthetic potential. The C-Br bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds. This predictable reactivity hierarchy allows for selective functionalization at the C4 position, leaving the two chlorine atoms at C2 and C5 available for subsequent, different transformations (e.g., nucleophilic aromatic substitution, SNAr), often under more forcing conditions. This "built-in" orthogonal reactivity can significantly shorten synthetic routes, reducing overall project costs related to labor, solvents, and catalysts, thereby offsetting its initial reagent cost.
Performance in Key Synthetic Applications
The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental for creating C-C and C-N bonds, respectively.[10][11][12][13]
Suzuki-Miyaura Cross-Coupling: Building the Carbon Skeleton
The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures.[14][15] The enhanced reactivity of the C-Br bond in this compound allows for highly regioselective coupling at the C4 position.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Key Finding | Ref. |
| 2,4-Dichloropyridine | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | 80-90% | C4-selective coupling is achieved with a specialized, sterically hindered ligand system. | [16] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 80 | ~85% | C5-selective coupling is possible under ligand-free conditions, though C2 reactivity is a competing pathway. | [16][17] |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | >90% | Highly selective coupling at the C4-Br position is expected due to the intrinsic reactivity difference (C-Br >> C-Cl). | [18] |
Expert Analysis: The primary benefit of using this compound is the predictable and high-yield regioselectivity for C4-arylation under standard Suzuki conditions. While methods exist to achieve C4 coupling with 2,4-dichloropyridine, they often require specialized and expensive ligands.[16] this compound offers a more direct and robust route, leveraging the fundamental principles of oxidative addition reactivity (C-I > C-Br > C-OTf >> C-Cl).
Workflow & Decision Logic for Reagent Selection
The following diagrams illustrate a typical experimental workflow for a Suzuki coupling and a decision-making process for selecting the appropriate halopyridine building block.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society [acs.digitellinc.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. eMolecules this compound | 1184917-16-5 | MFCD12911586 | Fisher Scientific [fishersci.com]
- 9. 2,5-dibroMo-4-chloropyridine price,buy 2,5-dibroMo-4-chloropyridine - chemicalbook [m.chemicalbook.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-2,5-dichloropyridine Derivatives
Introduction: The Critical Role of Purity in Heterocyclic Scaffolds
4-Bromo-2,5-dichloropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization in cross-coupling reactions. However, the very nature of its synthesis—often involving multi-step procedures with halogenating agents—can introduce a range of impurities, including regioisomers, starting materials, and by-products.[1][2] In drug development, an impurity profile that is not rigorously characterized can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, and costly delays in preclinical and clinical phases.[3]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound and its derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the application of orthogonal techniques—methods that measure purity based on different physicochemical principles. This multi-pronged approach is the cornerstone of ensuring the 95%+ purity typically required for compounds entering biological screening funnels.[4][5]
The logical workflow for a newly synthesized batch of a this compound derivative involves an initial purification step, followed by a battery of analytical tests to confirm both identity and purity.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Systems for the Functionalization of 4-Bromo-2,5-dichloropyridine
Introduction: The Strategic Value of 4-Bromo-2,5-dichloropyridine
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains one of the most vital heterocyclic motifs.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] Within this class of compounds, this compound emerges as a particularly versatile and powerful building block. Its utility stems from the three distinct halogenated positions, each offering a potential site for synthetic elaboration. The differential reactivity of the C4-Br bond versus the C2-Cl and C5-Cl bonds allows for sequential, regioselective functionalization, providing a strategic pathway to complex, highly substituted pyridine derivatives.
This guide offers a comparative analysis of the primary catalytic systems employed for the functionalization of this substrate. We will move beyond simple procedural lists to explore the causality behind catalyst selection, the mechanistic underpinnings of regioselectivity, and the practical application of these systems in a research setting. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their synthetic campaigns.
Part 1: Foundational Principles of Regioselectivity
The central challenge and opportunity in using this compound is controlling which halogen atom reacts. The outcome is governed by a combination of factors inherent to the substrate and the chosen catalytic system.
-
Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. The reactivity of carbon-halogen bonds generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[3][4] Therefore, the C4-Br bond is intrinsically more susceptible to oxidative addition than the C-Cl bonds, making it the primary site for functionalization under standard conditions.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, rendering the ring electron-deficient.[1] This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), making these sites more electrophilic and generally more reactive towards oxidative addition of a Pd(0) catalyst.
-
Ligand Control: While intrinsic reactivity favors the C4-Br position, modern catalysis has demonstrated that this preference can be modulated or even overturned through the strategic selection of ligands. Sterically bulky ligands can direct the catalyst to less hindered positions, and ligands with specific electronic properties can alter the energetics of the oxidative addition step at different sites.
The following sections will dissect how these principles apply to the most common and powerful cross-coupling reactions.
Part 2: Palladium-Catalyzed C-C Bond Formation
The creation of carbon-carbon bonds is fundamental to molecular construction. For this compound, several palladium-catalyzed methods are paramount.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of the boronic acid reagents.[3][5]
Causality of Experimental Choices: For a substrate like this compound, the primary goal is to achieve selective coupling at the C4-Br position. This is readily accomplished by leveraging the inherent reactivity difference between C-Br and C-Cl bonds. The choice of catalyst, ligand, base, and solvent is critical for maximizing yield and selectivity while preserving the chlorine atoms for subsequent transformations.
-
Catalyst/Ligand: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is typically effective.[6][7] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[3] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[6][8]
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or THF) and water to ensure solubility of both the organic substrate and the inorganic base.[3]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ (5 mol%) | Arylboronic Acids | K₃PO₄ | 1,4-Dioxane | 80 | Good | C-Br selective | [6] |
| Pd(OAc)₂ / SPhos | Arylboronic Acids | K₃PO₄ | Dioxane/H₂O | 100 | High | C-Br selective | [8] |
| PdCl₂(dppf) | Arylboronic Acids | K₂CO₃ | DME/H₂O | 80 | >90 | C-Br selective | N/A* |
Data for illustrative purposes based on standard conditions for similar substrates.
Detailed Experimental Protocol: Selective C4-Arylation
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,5-dichloropyridine.
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for reactions to proceed under milder conditions.[9][10] This reaction is known for its broad scope and high functional group tolerance.
Causality of Experimental Choices: The higher nucleophilicity of organozinc reagents makes them highly effective for coupling with less reactive chlorides, but for this compound, the C4-Br position remains the overwhelmingly favored site.
-
Catalyst/Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are standard.[9] Nickel catalysts can also be employed and are sometimes more cost-effective.[9]
-
Organozinc Reagent: The organozinc reagent can be pre-formed or generated in situ from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).
Detailed Experimental Protocol: Selective C4-Alkylation
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding alkyl or aryl bromide (1.1 equiv) in dry THF under argon, add activated zinc dust (1.5 equiv). Stir until the halide is consumed (monitor by GC). The resulting organozinc reagent is used directly.
-
Coupling Reaction: In a separate dry Schlenk flask under argon, dissolve this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in dry THF.
-
Add the freshly prepared organozinc solution to the flask via cannula.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to afford the 4-substituted-2,5-dichloropyridine.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[11] It uniquely requires a dual catalytic system of palladium and copper(I).[12]
Causality of Experimental Choices:
-
Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄) activates the C-Br bond via oxidative addition. The copper(I) cocatalyst (e.g., CuI) reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[13]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as the solvent.[12]
Detailed Experimental Protocol: Selective C4-Alkynylation
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Evacuate and backfill the flask with argon.
-
Add degassed triethylamine followed by the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by the formation of a triethylammonium bromide precipitate.
-
Once the reaction is complete (as judged by TLC), filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-alkynyl-2,5-dichloropyridine.
Part 3: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds by coupling aryl halides with amines.[14][15] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[14]
Causality of Experimental Choices: This reaction is highly sensitive to the choice of ligand and base. Achieving high yields and clean conversion at the C4-Br position requires a carefully optimized system.
-
Catalyst/Ligand: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[16] This process is facilitated by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote both the oxidative addition to the C-Br bond and the final C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[16] Sodium or lithium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16]
Comparative Performance Data: Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | NaOtBu | Toluene | 100 | High | C-Br selective | [17] |
| Pd(OAc)₂ / RuPhos | Anilines | K₂CO₃ | t-Amyl alcohol | 110 | High | C-Br selective | [17] |
| (NHC)Pd(allyl)Cl | Secondary Amines | LHMDS | Dioxane | 80-100 | Good-Excellent | C-Br selective | [17]* |
Data for illustrative purposes based on standard conditions for similar substrates.
Detailed Experimental Protocol: Selective C4-Amination
-
In an inert atmosphere glovebox, add a Pd precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the appropriate ligand (if not using a precatalyst) to a vial.
-
Add sodium tert-butoxide (1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the vial and heat with stirring on a preheated block (e.g., 100 °C) for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of the Experimental Workflow
Caption: A typical laboratory workflow for the Buchwald-Hartwig amination reaction.
Part 4: Comparative Summary and Strategic Recommendations
The choice of catalytic system is dictated by the desired transformation. For this compound, the C4-Br bond serves as the primary reactive handle for initial functionalization, leaving the two C-Cl bonds available for subsequent diversification strategies.
| Reaction | Bond Formed | Key Reagent | Strengths | Considerations |
| Suzuki-Miyaura | C-C (sp², sp³) | Boronic Acid/Ester | High functional group tolerance; stable reagents; robust conditions. | Base sensitivity of some substrates. |
| Negishi | C-C (sp, sp², sp³) | Organozinc | High reactivity; mild conditions; excellent functional group tolerance. | Air and moisture sensitivity of organozinc reagents. |
| Sonogashira | C-C (sp) | Terminal Alkyne | Direct installation of alkynes; very mild conditions. | Requires a copper co-catalyst; sensitive to oxygen. |
| Buchwald-Hartwig | C-N | Amine | Premier method for C-N bonds; broad amine scope. | Sensitive to ligand/base choice; can require inert conditions. |
Strategic Recommendations:
-
For Sequential Diversification: The most common strategy is to first perform a selective Suzuki, Negishi, Sonogashira, or Buchwald-Hartwig reaction at the C4-Br position. The resulting 4-substituted-2,5-dichloropyridine is a valuable intermediate. The remaining C2-Cl and C5-Cl bonds can then be addressed. The C2-Cl is generally more activated towards further cross-coupling or nucleophilic aromatic substitution (SₙAr) due to its proximity to the ring nitrogen.
-
Overcoming Selectivity Challenges: While C4-Br is the default reactive site, unconventional C5-selectivity on a 2,5-dichloropyridine core has been achieved using ligand-free "Jeffery" conditions.[18] This highlights that while the C-Br bond is more reactive, extreme changes in reaction conditions can sometimes be used to target the less reactive C-Cl bonds directly, although this would be an unconventional approach for the bromo-dichloro substrate.
-
Choosing the Right C-C Coupling:
-
Use Suzuki-Miyaura for robust, scalable reactions with commercially available boronic acids.
-
Use Negishi when coupling sensitive fragments or when milder conditions are required.
-
Use Sonogashira specifically for the direct and efficient introduction of an alkyne moiety.
-
By understanding the principles and practicalities of these catalytic systems, researchers can effectively leverage the synthetic potential of this compound to accelerate the discovery and development of novel molecules.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing 4-Bromo-2,5-dichloropyridine: A Building Block for Complex Molecules
Introduction
The strategic functionalization of halogenated heterocycles is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Among these valuable synthons, 4-Bromo-2,5-dichloropyridine stands out as a versatile intermediate. Its trisubstituted pyridine core, adorned with three distinct halogen atoms, offers a playground for selective chemical transformations. The differential reactivity of the bromine and chlorine atoms, combined with the electronic influences of the pyridine nitrogen, allows for a stepwise and controlled elaboration of the molecular scaffold.
This guide provides a comparative analysis of the principal synthetic routes that leverage this compound. We will delve into the mechanistic underpinnings of each transformation, compare their efficiencies with supporting data, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this powerful building block in their synthetic endeavors.
Core Reactivity Principles: A Tale of Three Halogens
The synthetic utility of this compound is dictated by the inherent reactivity differences of its three halogen substituents. Understanding these principles is paramount for predicting reaction outcomes and designing selective synthetic sequences.
-
C4-Bromine: The Carbon-Bromine bond is weaker than a Carbon-Chlorine bond. This makes the C4 position the primary site for reactions involving oxidative addition , the key initial step in most palladium-catalyzed cross-coupling reactions.[2]
-
C2-Chlorine: This position is ortho to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates this position for Nucleophilic Aromatic Substitution (SNAr) .[3][4] Nucleophiles preferentially attack this site over the C5 position due to superior stabilization of the negative charge in the Meisenheimer intermediate.[4]
-
C5-Chlorine: This position is the least reactive of the three. It is not as activated towards SNAr as the C2 position and the C-Cl bond is stronger than the C-Br bond, making it less susceptible to oxidative addition. Functionalization at this site typically requires harsher conditions or must be performed after the other two sites have reacted.
The following diagram illustrates the primary, selective reaction pathways available from the this compound core.
Caption: Primary reaction selectivity for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent the primary strategy for functionalizing the C4 position of this compound. The selectivity is driven by the facile oxidative addition of the palladium(0) catalyst into the weaker C-Br bond.[2][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[5] Its high functional group tolerance and the general stability of boronic acids make it a preferred method in complex molecule synthesis.[6]
Causality of Experimental Choices:
-
Catalyst: Palladium complexes like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are standard. The choice of ligand can be critical; sterically hindered, electron-rich ligands often improve catalytic activity for challenging substrates.[6]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[5] It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5][6]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is common.[5] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | Phenylboronic acid | ~85-95 | >98:2 (C4:other) | General Protocol[7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 4-Methoxyphenylboronic acid | High | High C4 | General Protocol[8] |
| "Ligand-free" (Jeffery cond.) | Na₂CO₃ | NMP/H₂O | 100 | 18 | Arylboronic acid | Moderate | High C4 | Analogous System[9][10] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom and a C(sp) atom, providing access to aryl alkynes.[11] It uniquely employs a dual catalytic system of palladium and copper(I).[12][13]
Causality of Experimental Choices:
-
Palladium Catalyst: As with Suzuki, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices to initiate the oxidative addition.[12]
-
Copper(I) Co-catalyst: Typically CuI, its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[14] This species is more reactive and readily undergoes transmetalation to the palladium center.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to act as a solvent and scavenger for the H-X byproduct.[12][14]
Comparative Data for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Alkyne Partner | Yield (%) | Selectivity | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | Phenylacetylene | ~80-90 | >98:2 (C4:other) | General Protocol[12][13] |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 8 | Trimethylsilylacetylene | High | High C4 | General Protocol[11][14] |
| Copper-free (Pd-PEPPSI) | Amine | Water | RT-50 | 12 | Various | Good | High C4 | Advanced Method[11] |
Buchwald-Hartwig Amination
For the synthesis of aryl amines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the state-of-the-art.[15][16] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[17]
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos) or N-heterocyclic carbenes (NHCs).[17][18] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[15]
-
Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or LiHMDS.[16] The base deprotonates the amine after it has coordinated to the palladium center, forming a palladium-amido complex that is primed for reductive elimination.[15]
Comparative Data for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) | Selectivity | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 4 | Morpholine | >90 | >95:5 (C4:other) | General Protocol[17][18] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | Aniline | Good | High C4 | Bidentate Ligand System[15] |
| (IPr)Pd(allyl)Cl | LHMDS | THF | 80 | 12 | Alkylamines | Good | High C4 | NHC-based System[17] |
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
While cross-coupling dominates C4 chemistry, the C2 position is selectively functionalized via Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the adjacent nitrogen, facilitates the displacement of the C2-chloride by a range of nucleophiles.[19]
The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, providing a strong driving force for the reaction at the C2 (and C4/C6) positions.[3][4] Subsequently, the chloride leaving group is expelled to restore aromaticity.
Caption: General mechanism for SNAr at the C2 position.
Comparative Data for SNAr Reactions
| Nucleophile | Reagent Example | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| Amine | Benzylamine | K₂CO₃ | DMSO | 120 | High | >98:2 (C2:C5) | General Protocol[19] |
| Alkoxide | Sodium Methoxide | (Reagent) | Methanol | 65 (reflux) | High | High C2 | General Protocol[19][20] |
| Thiolate | Sodium Thiophenoxide | NaH | THF | RT | High | High C2 | General Protocol[19] |
Key Comparison: Cross-Coupling vs. SNAr
The true synthetic power of this compound lies in the orthogonal reactivity of its halogenated positions. A researcher can choose to perform a palladium-catalyzed coupling at C4, leaving the C2 and C5 chlorines untouched for subsequent SNAr reactions. Conversely, an SNAr reaction can be performed first at C2, preserving the C4-bromo group for a later cross-coupling step. This two-vector functionalization is invaluable for building molecular complexity.
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling at C4
This protocol describes a general procedure for the C4-arylation of this compound.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 90 °C. Stir the reaction vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.
Protocol 2: Representative Nucleophilic Aromatic Substitution at C2
This protocol provides a general method for the C2-amination of this compound.
-
Preparation: To a sealable reaction vial, add this compound (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vial to achieve a substrate concentration of 0.2 M.
-
Reaction: Seal the vial tightly and place it in a pre-heated heating block or oil bath at 120 °C. Stir the reaction for 16 hours.
-
Monitoring: Check for the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to yield the C2-aminated product.
Conclusion
This compound is a superbly versatile chemical intermediate, offering a predictable and selective platform for the synthesis of complex pyridine derivatives. The clear distinction in reactivity between its halogenated positions—C4 for palladium-catalyzed cross-coupling and C2 for nucleophilic aromatic substitution—enables a modular approach to molecular construction. By understanding the principles and protocols outlined in this guide, researchers can harness the full synthetic potential of this building block, paving the way for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2,5-dichloropyridine: A Guide for the Modern Laboratory
In the fast-paced world of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and trustworthy laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2,5-dichloropyridine, a halogenated pyridine derivative. Our focus is to move beyond simple instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring that every step is part of a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound
This compound is a substituted pyridine, and its structure dictates its reactivity and toxicological profile. As with many halogenated organic compounds, it must be handled with care. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals allows us to build a robust safety profile. The primary hazards are associated with its potential toxicity and irritant properties.[1][2][3][4]
| Hazard Category | Description | Rationale and Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4] | Halogenated aromatic compounds can interfere with key biological processes. This assessment is based on safety data for analogous compounds like 4-Amino-5-bromo-2-chloropyridine and 4-bromopyridinium chloride.[1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | The reactive nature of the halogen substituents can cause local inflammation and irritation upon contact with the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Direct contact with the eyes is likely to cause significant irritation and potential damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor.[1][2] | Fine particulates or vapors can irritate the mucous membranes of the respiratory tract. |
| Environmental Hazard | While specific data is scarce, halogenated organics are often persistent in the environment and can be toxic to aquatic life. Discharge into the environment must be avoided.[2][5] | The carbon-halogen bond is stable, making natural degradation a slow process. |
Regulatory Classification: A Halogenated Organic Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure it is managed safely. This compound falls into the category of halogenated organic compounds (HOCs) .[6][7]
Therefore, any waste containing this compound at concentrations greater than 1,000 mg/kg is considered a hazardous waste and is subject to specific land disposal restrictions.[6] The most probable EPA hazardous waste codes that would apply are:
-
F002: If used as a solvent and mixed with other listed spent halogenated solvents.[8][9][10]
-
D0-Series (Toxicity Characteristic): If the waste exhibits specific characteristics of toxicity for certain metals or organic compounds, though this is less likely to be the primary code unless it's mixed with other wastes.[10][11]
The critical takeaway is that this compound must be disposed of as regulated hazardous waste . It should never be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to prevent all routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical-impermeable gloves. Nitrile gloves are suitable for incidental contact, but they should be replaced immediately upon contamination. For extended handling or spill cleanup, consider heavier-duty nitrile or neoprene gloves.[2][12] | Halogenated compounds can degrade common glove materials. While specific data for this compound is not available, general resistance charts for similar chemicals suggest nitrile offers a reasonable barrier for splash protection.[13][14][15] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][5] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash risk. | This protects against accidental splashes to the eyes, which can cause serious irritation.[1][4][16] |
| Skin and Body Protection | A flame-retardant lab coat is required. Ensure it is fully buttoned. For tasks with a higher risk of exposure, a chemically resistant apron over the lab coat is recommended. | This prevents contamination of personal clothing and skin. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | This minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][2] |
Disposal Workflow and Decision Process
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following diagram outlines the critical decision points and actions.
Caption: Decision workflow for handling this compound waste.
Detailed Disposal Protocols
Execution is key. Follow these step-by-step procedures based on the type of waste generated.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Preparation: Work within a chemical fume hood. Ensure all required PPE is correctly worn.
-
Container Selection: Obtain a designated hazardous waste container for solid halogenated organic waste from your institution's Environmental Health & Safety (EHS) department. This is typically a plastic pail or drum with a secure lid and liner.
-
Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container. Avoid creating dust.[5] If the original container is empty, it must also be disposed of as hazardous waste (see Protocol 3).
-
Labeling: Securely close the waste container. Affix a hazardous waste label. Clearly write:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards: "Toxic," "Irritant"
-
The date you first added waste to the container (Accumulation Start Date).
-
-
Storage and Pickup: Move the container to your lab's designated Satellite Accumulation Area. Ensure it is stored in secondary containment. Contact your EHS department to schedule a waste pickup.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weigh boats, pipette tips, and paper towels contaminated with this compound.
-
Segregation: Do not mix this solid waste with non-hazardous trash. Create a dedicated waste stream for this material.
-
Container Selection: Use a designated solid hazardous waste container (a lined pail or a securely sealed bag placed inside a rigid container).
-
Collection: Place all contaminated solid materials directly into this container as they are generated.
-
Labeling: Once the container is full, seal it and apply a hazardous waste label as described in Protocol 1. List "Contaminated Debris with this compound."
-
Storage and Pickup: Store in the Satellite Accumulation Area and arrange for EHS pickup.
Protocol 3: Management of "Empty" Containers
An "empty" container that held this chemical is not truly empty; it contains hazardous residue and must be managed accordingly.
-
Assessment: The container must be "RCRA empty." For a solid, this means no material can be practically removed.
-
Procedure:
-
Tightly recap the original, "empty" container.
-
Deface the original manufacturer's label to avoid confusion.
-
Place the container in a designated hazardous waste drum or box for solid waste/lab pack.
-
Alternatively, your EHS office may have a specific procedure for triple-rinsing. If so, the rinsate must be collected as liquid hazardous waste. Do not rinse down the drain.
-
-
Labeling and Disposal: The outer container holding the empty bottle(s) must be labeled as hazardous waste and managed through EHS.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is critical to ensure safety.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and call your institution's emergency number.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator if necessary.
-
Containment:
-
For Solids: Gently cover the spill with a chemical absorbent pad or an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
For Liquids (if dissolved in a solvent): Surround the spill with absorbent dikes or pads to prevent it from spreading.
-
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Seal, label, and dispose of the cleanup debris container as hazardous waste according to Protocol 2.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The proper disposal of this compound is a non-negotiable aspect of its use, ensuring that its impact is confined to the intended scientific discovery and not the environment we all share.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. eurofinsus.com [eurofinsus.com]
- 12. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Bromo-2,5-dichloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount. 4-Bromo-2,5-dichloropyridine, a halogenated pyridine derivative, is a valuable building block in synthetic chemistry. However, its structural features necessitate a comprehensive understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence when working with this compound.
Understanding the Hazard Profile of this compound
Halogenated aromatic compounds, as a class, present a range of potential health hazards.[1] Based on data for this compound and structurally similar compounds, researchers must be aware of the following potential hazards:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation/Corrosion : Causes skin irritation.[2]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
A thorough risk assessment must be conducted before commencing any work with this compound. This involves consulting the Safety Data Sheet (SDS) and understanding the specific risks associated with the planned experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time. | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safely handling this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Experimental Protocol: Step-by-Step Methodology
-
Prepare the Work Area : Ensure that a chemical fume hood is certified and operational. The work area should be clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood before starting.[1]
-
Don PPE : Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Aliquot the Chemical : Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Perform the Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work to maximize containment.
-
Cleanup :
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[1]
-
Wipe Down Surfaces : Clean the work area within the fume hood with an appropriate solvent and decontaminating solution.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Caption: A logical flow diagram for the proper disposal of waste generated from handling this compound.
Disposal Protocol: Step-by-Step Methodology
-
Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled waste container.
-
Label Waste Container : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name and approximate concentration of the contents.
-
Container Management : Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures for the final removal of the waste. Ensure that all local, state, and federal regulations are followed.[3]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If on Skin : Wash with plenty of soap and water.[2] Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[2]
-
If Swallowed : Rinse mouth.[2]
-
In all cases of significant exposure or if you feel unwell, call a POISON CENTER or doctor.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



